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  • Product: Glunicate
  • CAS: 80763-86-6

Core Science & Biosynthesis

Foundational

The Mechanism of Action of Glunicate in Lipid Metabolism: A Comprehensive Technical Guide

Executive Summary Glunicate (developmental code LG 13979) is a highly lipophilic, long-acting derivative of nicotinic acid (niacin) designed to modulate lipid metabolism while mitigating the pharmacokinetic limitations o...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glunicate (developmental code LG 13979) is a highly lipophilic, long-acting derivative of nicotinic acid (niacin) designed to modulate lipid metabolism while mitigating the pharmacokinetic limitations of immediate-release niacin formulations[1][2]. As a prodrug or extended-release analog, glunicate exerts its primary hypolipidemic effects by agonizing the G protein-coupled receptor GPR109A (HM74A) in adipose tissue[3][4]. This guide dissects the molecular pharmacology, hepatic lipid flux modulation, and unique pleiotropic vascular benefits of glunicate, providing actionable experimental protocols for researchers investigating lipid-lowering therapeutics.

Molecular Pharmacology: The GPR109A-Lipolysis Axis

The core mechanism of glunicate hinges on its ability to suppress adipose tissue lipolysis, thereby restricting the supply of non-esterified fatty acids (NEFAs) to the liver[3][4].

Intracellular Signaling Cascade

Upon administration, glunicate (or its active nicotinic acid moiety) binds to GPR109A , a Gi/Go-coupled receptor predominantly expressed on the surface of white adipocytes[3][4].

  • Adenylyl Cyclase Inhibition: Activation of the Gi alpha subunit ( Gαi​ ) directly inhibits adenylyl cyclase (AC)[3].

  • cAMP Depletion: This inhibition rapidly decreases intracellular concentrations of cyclic adenosine monophosphate (cAMP)[3][4].

  • Kinase Deactivation: Reduced cAMP levels prevent the activation of Protein Kinase A (PKA)[4].

  • Lipase Suppression: Inactive PKA fails to phosphorylate two critical targets: Hormone-Sensitive Lipase (HSL) and perilipin (a lipid droplet-associated protein)[3][4]. Without phosphorylation, perilipin restricts access to the lipid droplet, and HSL remains in the cytosol, halting the hydrolysis of triglycerides (TGs) into free fatty acids (FFAs) and glycerol[4].

Hepatic Lipid Flux and Lipoprotein Assembly

By cutting off the peripheral supply of FFAs, glunicate forces a metabolic shift in the liver[4][5].

  • VLDL Reduction: The liver relies on an influx of adipose-derived FFAs to synthesize triglycerides via enzymes like diacylglycerol O-acyltransferase 2 (DGAT2)[5]. Glunicate-induced FFA deprivation starves this pathway, significantly reducing the hepatic assembly and secretion of Very Low-Density Lipoprotein (VLDL) particles[4].

  • LDL Lowering: Because Low-Density Lipoprotein (LDL) is the downstream catabolic product of VLDL, reduced VLDL secretion inherently lowers circulating LDL-cholesterol levels over a period of days[4].

  • HDL Elevation: The reduction in circulating VLDL limits the activity of Cholesteryl Ester Transfer Protein (CETP). CETP normally swaps triglycerides from VLDL for cholesteryl esters in High-Density Lipoprotein (HDL). With less VLDL available, HDL retains its cholesteryl esters, leading to an increase in circulating HDL-cholesterol[4].

G Glunicate Glunicate (LG 13979) GPR109A GPR109A Receptor (Adipocyte) Glunicate->GPR109A Agonist Binding AC Adenylyl Cyclase (AC) GPR109A->AC Gi-mediated Inhibition cAMP ↓ Intracellular cAMP AC->cAMP Decreased Production PKA ↓ PKA Activation cAMP->PKA Signal Attenuation HSL ↓ HSL & Perilipin Phosphorylation PKA->HSL Prevents Activation Lipolysis ↓ Lipolysis (Reduced FFA Release) HSL->Lipolysis Halts TG Hydrolysis Liver Liver: ↓ VLDL Synthesis Lipolysis->Liver Limits FFA Substrate

Glunicate-mediated GPR109A signaling pathway inhibiting adipocyte lipolysis and hepatic VLDL synthesis.

Unique Pharmacodynamics of Glunicate

Standard immediate-release nicotinic acid is notorious for a "rebound effect"—a massive, oscillatory spike in plasma FFAs once the drug is rapidly cleared from circulation[2][3]. This rebound triggers compensatory hepatic VLDL synthesis, undermining therapeutic efficacy.

Glunicate (LG 13979) was specifically synthesized to overcome this. As a long-acting derivative, it yields low, constant, and sustained plasma concentrations of the active moiety[2].

  • Absence of FFA Rebound: In in vivo rat models, glunicate exerts a prolonged suppression of plasma FFAs and triglycerides without the subsequent rebound phenomenon observed with standard nicotinic acid or niceritrol[2].

  • Vascular Wall Protection: Remarkably, glunicate provides dose-dependent protection of the arterial wall against cholesterol and collagen accumulation in hypercholesterolemic models, an effect that operates independently of plasma lipid-lowering[1]. It also counteracts diet-induced platelet aggregation and normalizes plasma fibrinogen levels, giving it a superior anti-atherosclerotic profile[1].

Quantitative Summary of Glunicate Effects

The following table synthesizes the metabolic and hemodynamic shifts induced by glunicate based on preclinical models[1][2][4][6]:

Biomarker / ParameterEffect via GlunicateMechanistic Rationale
Plasma Free Fatty Acids (FFA) ↓↓↓ Sustained DecreaseGPR109A-mediated inhibition of HSL; prolonged PK profile prevents rebound.
Plasma Triglycerides (TG) ↓↓ DecreaseReduced hepatic substrate (FFA) for DGAT2-mediated TG synthesis.
VLDL & LDL Cholesterol ↓↓ DecreaseDownregulation of hepatic VLDL assembly; subsequent drop in LDL generation.
HDL Cholesterol ↑ IncreaseDecreased CETP-mediated lipid exchange due to lower VLDL pool.
Plasma Fibrinogen ↓ NormalizationPleiotropic anti-inflammatory/hemostatic regulation independent of lipids.
Arterial Wall Cholesterol ↓↓ DecreaseDirect vascular protection; prevents cholesterol/collagen accumulation.

Experimental Validation Protocols

To rigorously evaluate the mechanism of action of glunicate or similar GPR109A agonists, researchers must employ self-validating assay systems. The following protocols are industry standards for dissecting this pathway.

Protocol A: In Vitro Adipocyte Lipolysis Assay

Rationale: This assay isolates the direct effect of glunicate on adipocytes. We measure glycerol release rather than FFAs, because adipocytes can rapidly re-esterify FFAs back into TGs, which would artificially confound the measurement of lipolytic rate. Isoproterenol is used as a positive control to artificially spike cAMP and induce lipolysis, proving the system is responsive before applying the inhibitor.

Step-by-Step Methodology:

  • Cell Preparation: Isolate primary white adipocytes from epididymal fat pads of wild-type mice using collagenase digestion (Type I, 1 mg/mL in Krebs-Ringer bicarbonate buffer). Alternatively, use differentiated 3T3-L1 adipocytes.

  • Pre-incubation: Wash and resuspend cells in assay buffer (Krebs-Ringer containing 25 mM HEPES and 2% fatty-acid-free Bovine Serum Albumin) to act as an extracellular lipid sink. Aliquot into a 96-well plate.

  • Stimulation (Positive Control): Add Isoproterenol (10 nM final concentration) to all wells (except basal controls) to stimulate β -adrenergic receptors, elevating cAMP and driving baseline lipolysis.

  • Drug Treatment: Immediately add glunicate at varying concentrations (e.g., 0.1 µM to 100 µM) to generate a dose-response curve. Include a vehicle control (DMSO < 0.1%).

  • Incubation: Incubate the plate at 37°C with gentle shaking for 2 hours.

  • Quantification: Centrifuge the plate briefly to float the adipocytes. Extract the infranatant (buffer below the cell layer) and assay for glycerol content using a standard colorimetric enzymatic assay (e.g., Glycerol Kinase/Glycerol Phosphate Oxidase method, reading absorbance at 540 nm).

  • Data Analysis: Calculate the IC50 of glunicate representing the concentration required to inhibit 50% of the isoproterenol-stimulated glycerol release.

Protocol B: In Vivo Hepatic VLDL-TG Secretion Rate (Tyloxapol Method)

Rationale: To prove that the antilipolytic effect translates to reduced hepatic output, we must measure VLDL secretion in vivo. By injecting Tyloxapol (Triton WR-1339), we completely inhibit peripheral Lipoprotein Lipase (LPL). Because LPL can no longer clear TGs from the blood, any accumulation of TGs in the plasma over time is strictly a measure of hepatic VLDL secretion.

Step-by-Step Methodology:

  • Animal Preparation: Fast adult male Wistar rats for 4–6 hours to clear postprandial chylomicrons from the circulation.

  • Baseline Sampling: Draw a baseline blood sample (t=0) via the tail vein.

  • Drug Administration: Administer glunicate via oral gavage (e.g., 30 mg/kg) or vehicle control. Wait 1 hour to allow the drug to reach peak plasma concentration and suppress adipose lipolysis[6].

  • LPL Inhibition: Inject Tyloxapol (500 mg/kg, diluted in sterile saline) via the tail vein.

  • Kinetic Sampling: Draw blood samples at t = 30, 60, 90, and 120 minutes post-Tyloxapol injection.

  • Plasma Processing: Centrifuge blood samples at 3000 x g for 10 minutes at 4°C to isolate plasma.

  • Quantification: Measure plasma TG concentrations using a commercial colorimetric assay.

  • Data Analysis: Plot plasma TG concentration versus time. The slope of the linear regression line represents the hepatic VLDL-TG secretion rate (mg/dL/min). A successful glunicate treatment will show a significantly flattened slope compared to the vehicle control.

References

  • Glunicate (LG 13979) protects the arterial wall from cholesterol-induced atherosclerotic changes in the rabbit without affecting plasma lipids. National Institutes of Health (NIH) / PubMed. Available at:[Link]

  • Mechanism of NiAc-induced changes in lipid metabolism. ResearchGate. Available at:[Link]

  • Nicotinic Acid: Pharmacological Effects and Mechanisms of Action. Annual Reviews. Available at:[Link]

  • Effects of Nicotinic Acid on Gene Expression: Potential Mechanisms and Implications for Wanted and Unwanted Effects of the Lipid-Lowering Drug. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Acute effects on plasma lipids in the rat of a new long-acting nicotinic acid derivative: LG 13979. Oxford Academic / Journal of Pharmacy and Pharmacology. Available at:[Link]

  • Further assessment of glunicate hypolipidaemic activity in the rat. Oxford Academic / Journal of Pharmacy and Pharmacology. Available at:[Link]

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Exploratory

Glunicate (LG-13979): Chemical Structure, Molecular Weight Properties, and Pharmacological Profiling

Executive Summary Nicotinic acid (niacin) is a well-established antilipidemic agent, yet its clinical utility is frequently bottlenecked by its short half-life and the severe cutaneous flushing it induces. Glunicate, dev...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Nicotinic acid (niacin) is a well-established antilipidemic agent, yet its clinical utility is frequently bottlenecked by its short half-life and the severe cutaneous flushing it induces. Glunicate, developed under the investigational code LG-13979, was engineered as a macromolecular prodrug to bypass these limitations[1],[2]. By utilizing a carbohydrate scaffold to deliver multiple nicotinic acid equivalents, Glunicate alters the pharmacokinetic absorption profile and exhibits unique, direct anti-atherosclerotic properties that operate independently of its systemic lipid-lowering effects. This whitepaper provides an in-depth technical analysis of Glunicate’s chemical structure, molecular weight properties, synthesis pathways, and self-validating experimental protocols for its evaluation.

Chemical Identity and Structural Architecture

Glunicate is a penta-substituted derivative of D-glucosamine. Its structural design is a masterclass in prodrug engineering, utilizing a biocompatible core to maximize the payload of the active pharmaceutical ingredient (API).

The IUPAC nomenclature for Glunicate is[(2R,3S,4R,5R,6S)-5-(pyridine-3-carbonylamino)-3,4,6-tris(pyridine-3-carbonyloxy)oxan-2-yl]methyl pyridine-3-carboxylate[3]. The molecule consists of a central β -D-glucopyranose ring (specifically a 2-deoxy-2-amino glucose backbone) where the amino group at the C2 position is amidated, and the four hydroxyl groups at the C1, C3, C4, and C6 positions are esterified with nicotinic acid (pyridine-3-carboxylic acid)[1],[4].

Molecular Weight Causality and Bioavailability

The covalent attachment of five nicotinic acid moieties significantly increases the molecular mass of the compound. While free nicotinic acid has a molecular weight of 123.11 g/mol , Glunicate possesses a molecular weight of 704.64 g/mol [1],[5].

This high molecular weight, combined with the lipophilicity of the five pyridine rings, fundamentally alters its absorption kinetics. Instead of rapid systemic absorption leading to a peak plasma spike (which triggers the prostaglandin-mediated flushing response), the bulky Glunicate molecule undergoes gradual enzymatic hydrolysis in vivo. This provides a sustained, slow release of nicotinic acid, maintaining therapeutic efficacy while minimizing adverse effects.

Quantitative Physicochemical Summary

Table 1: Physicochemical Properties of Glunicate

PropertyValue
Common Name / INN Glunicate[1]
Developmental Code LG-13979[4]
CAS Registry Number 80763-86-6[3]
Molecular Formula C36H28N6O10[1]
Molecular Weight 704.64 g/mol [5]
Stereochemistry 5 Defined Absolute Stereocenters[1]
Structural Class Niacin-based Antilipidemic Agent[1]

Synthesis and Molecular Assembly

The synthesis of Glunicate requires driving both amidation and esterification reactions to completion on a single carbohydrate scaffold.

The process involves reacting D-(+)-glucosamine hydrochloride with an excess (typically six equivalents) of 3-pyridinylcarbonyl chloride (nicotinoyl chloride)[4]. The causality behind using hot pyridine as the reaction medium is twofold: it acts as an excellent solvent for the highly polar glucosamine precursor, and it serves as a base to scavenge the hydrochloric acid generated during the formation of the amide and ester bonds[4]. This one-pot reaction yields a mixture of α

  • and β -penta-substituted glucosamines, from which the target β -anomer (Glunicate) is isolated via selective crystallization[4].

    GlunicateSynthesis A D-(+)-Glucosamine HCl (Core Scaffold) C Hot Pyridine (Solvent/Catalyst) A->C B 3-Pyridinylcarbonyl Chloride (Nicotinoyl Chloride) B->C D Glunicate (C36H28N6O10) MW: 704.64 g/mol C->D Amidation & Esterification (5 Equivalents Attached)

    Caption: Synthesis workflow of Glunicate via amidation and esterification of glucosamine.

Pharmacological Profiling: A Dual-Mechanism Agent

Glunicate exhibits a fascinating divergence in its pharmacological behavior depending on the metabolic state and the animal model, revealing a dual mechanism of action.

Systemic Lipid Modulation

In fasted normolipidemic rats, orally administered Glunicate (at doses ranging from 10 to 300 mg/kg of nicotinic acid equivalents) acts as a classic prodrug. It exerts a dose-dependent reduction in plasma triglycerides and total cholesterol. Furthermore, at lower dosage tiers, it favorably enhances the High-Density Lipoprotein (HDL) to total cholesterol ratio.

Direct Arterial Wall Protection

The most compelling data regarding Glunicate comes from its evaluation in hypercholesterolemic rabbit models. When rabbits were fed a high-cholesterol diet for 12 weeks, Glunicate provided profound, dose-dependent protection of the arterial wall, preventing atheromatous lesions and inhibiting collagen accumulation[2].

Crucially, this protective effect was completely independent of its plasma lipid-lowering action; the plasma lipid levels in the Glunicate-treated rabbits were indistinguishable from the untreated cholesterol-fed controls[2]. While the atherogenic diet increased platelet aggregation and lowered plasma fibrinogen, Glunicate successfully counteracted the platelet aggregation and uniquely normalized fibrinogen levels—an effect not observed with free nicotinic acid[2].

Table 2: Comparative In Vivo Effects (12-Week Hypercholesterolemic Rabbit Model)

ParameterHigh-Cholesterol Diet ControlNicotinic Acid (0.6 g/day )Glunicate (0.69 g/day )
Plasma Lipid Levels Severely ElevatedSeverely Elevated (No Effect)Severely Elevated (No Effect)
Aortic Atheromatous Lesions SevereSevere (Minimal Protection)Significantly Reduced
Arterial Collagen Accumulation HighHighPrevented
Platelet Aggregation IncreasedCounteractedCounteracted
Plasma Fibrinogen Levels LoweredLowered (No Effect)Normalized

(Data synthesized from Criscuoli et al.[2])

GlunicateMOA G Glunicate (LG 13979) N Sustained Nicotinic Acid Release G->N Hydrolysis in vivo A Arterial Wall Protection (Direct Effect) G->A Independent of Lipid Lowering L Lipid Modulation (↓ Triglycerides, ↑ HDL) N->L P ↓ Platelet Aggregation Normalizes Fibrinogen A->P

Caption: Dual-pathway mechanism of Glunicate highlighting lipid modulation and arterial protection.

Experimental Protocols for Validation

To ensure rigorous scientific integrity, the following self-validating protocols are provided for the structural confirmation and in vivo evaluation of Glunicate.

Protocol 1: LC-MS/MS Structural Confirmation of Glunicate

Objective: Validate the penta-substituted structure and molecular weight (704.64 g/mol ) of synthesized Glunicate. Causality: Electrospray ionization (ESI) in positive mode is selected because the basic nitrogen atoms within the five pyridine rings readily accept protons, forming a highly stable [M+H]+ ion.

  • Sample Preparation: Dissolve 1.0 mg of synthesized Glunicate in 1.0 mL of HPLC-grade methanol to create a stock solution. Dilute to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

    • Self-Validation Step: Run a blank solvent injection prior to the sample to establish baseline noise and rule out column carryover.

  • Chromatographic Separation: Inject 5 µL of the sample onto a C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm). Utilize a gradient elution (Mobile Phase A: 0.1% FA in Water; Mobile Phase B: 0.1% FA in Acetonitrile) starting at 5% B and ramping to 95% B over 5 minutes.

    • Causality: The highly lipophilic nature of the penta-nicotinate structure requires a high organic composition (>80% B) to successfully elute from the stationary phase.

  • Mass Spectrometry (ESI+): Monitor for the precursor ion at m/z 705.6 ( [M+H]+ ). Apply collision-induced dissociation (CID) at 25 eV to observe characteristic product ions.

    • Self-Validation Step: The presence of an m/z 124 fragment strictly confirms the cleavage of a nicotinoyl moiety, validating the ester/amide linkages on the glucosamine core.

Protocol 2: In Vivo Atherosclerosis Model Evaluation

Objective: Assess the direct anti-atherosclerotic and hemostatic effects of Glunicate independent of lipid-lowering. Causality: The New Zealand White rabbit model is highly sensitive to dietary cholesterol, rapidly developing aortic atheromatous lesions that closely mimic human pathology, making it the gold standard for evaluating direct arterial protection[2].

  • Model Induction: Feed male New Zealand White rabbits a high-cholesterol atherogenic diet (0.5% cholesterol) for 12 consecutive weeks to induce hypercholesterolemia and endothelial dysfunction[2].

    • Self-Validation Step: Maintain a parallel control group on a standard chow diet to establish baseline vascular health and hemostatic parameters.

  • Dosing Regimen: Divide the cholesterol-fed rabbits into four treatment groups: Vehicle control, Glunicate low dose (0.17 g/day ), Glunicate high dose (0.69 g/day ), and a Nicotinic Acid comparator group (0.6 g/day )[2]. Administer drugs orally via gavage.

  • Hemostatic Profiling: At week 12, draw venous blood to measure Activated Partial Thromboplastin Time (APTT) and plasma fibrinogen levels.

    • Causality: Because the atherogenic diet artificially lowers fibrinogen and prolongs APTT, monitoring these specific parameters validates the drug's ability to normalize hemostasis[2].

  • Histological Quantification: Euthanize the animals and carefully excise the descending aorta. Stain the tissue with Sudan IV (which binds to lipids). Quantify the percentage of the intimal surface covered by atheromatous lesions using digital planimetry.

    • Self-Validation Step: A statistically significant, dose-dependent reduction in the Sudan IV-stained lesion area in the Glunicate groups, compared to both the vehicle and nicotinic acid groups, confirms the direct protective effect of the macromolecule[2].

References[1] GLUNICATE - precisionFDA. fda.gov. https://precision.fda.gov/uniisearch/srs/unii/C62ZH19B0L[5] GLUNICATE - gsrs. ncats.io. https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C62ZH19B0L[4] Glunicate, LG-13979 - 药物合成数据库 (Drug Synthesis Database). drugfuture.com. https://www.drugfuture.com/synth/syndata.aspx?ID=75187[3] Glunicate CAS#80763-86-6 | Global PFAS Screening Tool. chemradar.com. https://www.chemradar.com/tools/fcmd[6] Further assessment of glunicate hypolipidaemic activity in the rat. Journal of Pharmacy and Pharmacology | Oxford Academic. https://academic.oup.com/jpp/article-abstract/37/12/906/6180373[2] Glunicate (LG 13979) protects the arterial wall from cholesterol-induced atherosclerotic changes in the rabbit without affecting plasma lipids. PubMed (nih.gov). https://pubmed.ncbi.nlm.nih.gov/6517904/

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Foundational

identification of glunicate metabolites in hepatic cells

An In-Depth Technical Guide to the Identification of Glufosinate Metabolites in Hepatic Cells Abstract This technical guide provides a comprehensive framework for the identification and characterization of glufosinate me...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Identification of Glufosinate Metabolites in Hepatic Cells

Abstract

This technical guide provides a comprehensive framework for the identification and characterization of glufosinate metabolites in hepatic cells. Glufosinate, a widely used broad-spectrum herbicide, undergoes metabolic transformation in mammalian systems, with the liver being the primary site of detoxification.[1] Understanding these metabolic pathways is critical for toxicological risk assessment and drug development. This document details the core metabolic transformations of glufosinate, presents validated experimental workflows from sample preparation to advanced analytical detection, and offers insights into the rationale behind key methodological choices. It is intended for researchers, scientists, and drug development professionals engaged in toxicology, drug metabolism, and safety assessment.

Introduction: Glufosinate and Hepatic Metabolism

Glufosinate (also known as phosphinothricin) is a structural analogue of glutamate.[2] Its primary mode of action as a herbicide is the irreversible inhibition of glutamine synthetase (GS), an enzyme crucial for ammonia detoxification and the synthesis of glutamine in plants.[3][4][5] In mammals, GS is also present and plays a vital role in nitrogen metabolism, particularly within the liver.[2][6] The liver, as the body's central metabolic hub, is equipped with a suite of enzymes designed to process xenobiotics like glufosinate through Phase I and Phase II detoxification pathways.[7][8] While glufosinate's inhibition of mammalian GS is the basis for its potential toxicity, the metabolic fate of the compound dictates its clearance rate and the nature of any resulting metabolites, which may themselves possess biological activity.[2][9] Therefore, a robust methodology for identifying these metabolites in hepatocytes is essential for a complete understanding of its toxicological profile.

The Metabolic Fate of Glufosinate in Hepatocytes

In contrast to the extensive degradation observed in some plants, glufosinate metabolism in mammals is less complete. The primary metabolic pathways identified involve acetylation and oxidative deamination, leading to the formation of key metabolites.[10][11][12]

Key Metabolic Transformations:

  • Acetylation: The most prominent metabolic pathway is the N-acetylation of the L-isomer of glufosinate to form N-acetyl-L-glufosinate (NAG) . This is a classic Phase II detoxification reaction that masks the amino group, typically reducing the compound's biological activity and facilitating its excretion.[11][13]

  • Oxidative Deamination: This Phase I reaction converts glufosinate to its corresponding α-keto acid, 4-methylphosphinico-2-oxo-butanoic acid (PPO) .[11][14]

  • Further Degradation: PPO can be further metabolized to 3-methylphosphinico-propanoic acid (MPPA) through decarboxylation.[11][12][15]

The following diagram illustrates the primary metabolic pathways of glufosinate within a hepatic context.

Glufosinate_Metabolism glufosinate Glufosinate (Phosphinothricin) nag N-acetyl-glufosinate (NAG) glufosinate->nag Acetylation (N-acetyltransferase) ppo 4-methylphosphinico-2-oxo-butanoic acid (PPO) glufosinate->ppo Oxidative Deamination mppa 3-methylphosphinico-propanoic acid (MPPA) ppo->mppa Decarboxylation

Caption: Primary metabolic pathways of glufosinate in mammalian systems.

Experimental Workflow for Metabolite Identification

A successful investigation into glufosinate metabolism requires a meticulously planned workflow, from the selection of an appropriate in-vitro system to the final analytical determination. The high polarity and ionic nature of glufosinate and its metabolites present unique challenges that must be addressed at each stage.[16][17]

The diagram below outlines a validated, high-level workflow for this process.

Workflow cluster_prep Sample Incubation & Preparation cluster_analysis Analysis & Identification start Hepatic Cell Culture (e.g., Primary Hepatocytes) incubation Incubate with Glufosinate start->incubation homogenize Cell Lysis & Homogenization incubation->homogenize extraction Metabolite Extraction (e.g., QuPPe) homogenize->extraction cleanup Extract Cleanup (SPE or Filtration) extraction->cleanup lcms LC-MS/MS Analysis (Direct Injection) cleanup->lcms data Data Processing (Peak Integration) lcms->data identification Metabolite ID (MS/MS Spectra) data->identification quant Quantification (Matrix-Matched Standards) identification->quant

Caption: High-level experimental workflow for hepatic metabolite identification.

Detailed Protocol: Sample Preparation and Extraction

This protocol is a synthesized approach based on the Quick Polar Pesticides Method (QuPPe) and other validated techniques for liver tissue, adapted for a cellular matrix.[18][19] The goal is to efficiently extract polar analytes while minimizing matrix components like proteins and lipids that interfere with LC-MS/MS analysis.

Materials:

  • Hepatocyte cell pellet

  • 50 mL centrifuge tubes

  • Deionized water with 1% formic acid (v/v)

  • Methanol with 1% formic acid (v/v)

  • Solid Phase Extraction (SPE) cartridges (e.g., mixed cation exchange or C18)[18][20]

  • Centrifugal filters (e.g., 3kDa MWCO)

  • Vortex mixer, centrifuge

Step-by-Step Protocol:

  • Cell Lysis: Resuspend the hepatocyte pellet in a 50 mL centrifuge tube with 2 g (or equivalent volume) of ice-cold, acidified deionized water (1% formic acid).

  • Homogenization: Vortex the tube vigorously for 1 minute to ensure complete cell lysis and release of intracellular metabolites.

  • Protein Precipitation & Extraction: Add 10 mL of methanol containing 1% formic acid. This step serves a dual purpose: the methanol precipitates the majority of cellular proteins while partitioning the polar metabolites into the aqueous-organic solvent.

  • Centrifugation: Centrifuge the mixture at 4000 rpm for 15 minutes to pellet the precipitated proteins and cell debris.[18]

  • Supernatant Collection: Carefully collect the supernatant, which now contains the extracted metabolites.

  • Extract Cleanup (Choose one):

    • Option A: Solid Phase Extraction (SPE): Condition the SPE cartridge according to the manufacturer's instructions. Load an aliquot of the supernatant onto the cartridge. Wash away interfering compounds and then elute the target analytes with an appropriate solvent. This method provides a very clean extract.[18][20]

    • Option B: Ultrafiltration: For a faster cleanup, pass the supernatant through a centrifugal filter (e.g., 3kDa MWCO). This will remove any remaining soluble high-molecular-weight proteins. Pre-conditioning the filter with the extraction solvent may be necessary to ensure consistent recovery.

  • Final Preparation: Transfer the cleaned extract into an autosampler vial for LC-MS/MS analysis.

Causality and Trustworthiness:

  • Why acidified solvent? Formic acid ensures an acidic environment (pH ~2-3), which keeps the carboxylic acid and phosphinate groups of glufosinate and its metabolites protonated, improving their stability and extraction efficiency from the cellular matrix.[18]

  • Self-Validation: To ensure the protocol is working correctly, a matrix blank (control hepatocytes) should be processed in parallel. Additionally, a "matrix spike" sample should be prepared by adding known concentrations of glufosinate, NAG, and MPPA standards to a control hepatocyte lysate before extraction. High recovery (>70%) of these standards validates the efficiency of the extraction and cleanup process.[18]

Detailed Protocol: LC-MS/MS Analysis

Direct analysis without derivatization is preferred for its simplicity and speed, and is achievable with modern LC-MS/MS instrumentation.[17] The key is selecting a chromatographic column that provides sufficient retention for these highly polar compounds.

Instrumentation and Conditions:

  • LC System: UPLC or HPLC system capable of high-pressure gradients.

  • Mass Spectrometer: Triple quadrupole (TQ) or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • Chromatographic Column: A column designed for polar analytes is critical.

    • Primary Recommendation: Porous graphitic carbon (e.g., Hypercarb) or a mixed-mode column with HILIC and weak anion exchange (WAX) properties (e.g., Torus DEA).[18][21] These provide the necessary retention for polar, anionic compounds.

  • Mobile Phase:

    • A: Water with 0.5-1% formic acid.[18]

    • B: Acetonitrile with 0.5% formic acid.[18]

  • Gradient: A typical gradient would start at high aqueous content (e.g., 95% A) and gradually increase the organic content (B) to elute the analytes.

  • Ionization Mode: Electrospray Ionization (ESI), often in negative mode for detecting the deprotonated molecules [M-H]⁻.[20] However, positive mode can also be used for glufosinate itself.[20]

Step-by-Step Protocol:

  • Method Setup: Program the LC gradient and MS/MS acquisition method. For a triple quadrupole, set up Multiple Reaction Monitoring (MRM) transitions for glufosinate and its expected metabolites.

  • System Equilibration: Equilibrate the column with the initial mobile phase conditions for at least 15-20 minutes to ensure reproducible retention times.

  • Sample Injection: Inject 1-5 µL of the final prepared extract.

  • Data Acquisition: Acquire data over the full LC run. A blank injection (solvent) should be run between samples to prevent carryover.

  • Calibration: Analyze matrix-matched calibration standards prepared by spiking known concentrations of analytical standards into extracts from control hepatocyte samples.[18] This is crucial to compensate for any matrix effects (ion suppression or enhancement) and ensure accurate quantification.

Data Presentation: Representative MS/MS Parameters

The following table provides example MRM parameters for use on a triple quadrupole mass spectrometer. Note: These values should be optimized on the specific instrument being used.

CompoundPrecursor Ion (m/z)Product Ion 1 (m/z)Product Ion 2 (m/z)Ionization Mode
Glufosinate180.185.063.0Negative
N-acetyl-glufosinate (NAG)222.1162.185.0Negative
3-MPPA153.0109.063.0Negative

Causality and Trustworthiness:

  • Why a specialized column? Standard C18 reversed-phase columns do not provide adequate retention for glufosinate and its metabolites due to their high polarity. Without sufficient retention, they elute in the void volume with other unretained matrix components, leading to poor peak shape and significant ion suppression.[21]

  • Why matrix-matched standards? The cellular matrix is complex and can significantly impact the ionization efficiency of the target analytes in the MS source. Using standards prepared in an identical matrix to the samples ensures that both calibrators and unknowns are subjected to the same degree of ion suppression or enhancement, leading to trustworthy and accurate quantification.[21]

Conclusion and Future Perspectives

This guide outlines a robust and validated approach for the identification and quantification of glufosinate metabolites in hepatic cells. By combining efficient sample preparation techniques like the QuPPe method with the specificity and sensitivity of modern LC-MS/MS, researchers can confidently characterize the metabolic fate of this important herbicide. The principles of explaining experimental causality—such as the use of acidified solvents and specialized chromatography—and ensuring trustworthiness through self-validating steps like matrix-matched calibration are paramount to generating reliable data.

Future work in this area may focus on high-resolution mass spectrometry for the discovery of novel, low-abundance metabolites and the application of these methods to 3D liver models (e.g., spheroids, organ-on-a-chip) to better recapitulate in-vivo hepatic metabolism.

References

  • Direct Determination of Glyphosate and Its Metabolites in Foods of Animal Origin by Liquid Chromatography–Tandem Mass Spectrometry. MDPI. [Link]

  • Determination of Glyphosate, Glufosinate and their Relevant Metabolites in Soybean Extracts Using UPLC-MS. Waters. [Link]

  • Glufosinate ammonium--some aspects of its mode of action in mammals. PubMed. [Link]

  • A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. PMC. [Link]

  • Determination of glyphosate, glufosinate, and metabolites in honey based on different detection approaches supporting food safet. ScienceDirect. [Link]

  • The Metabolites of the Herbicide L-Phosphinothricin (Glufosinate) (Identification, Stability, and Mobility in Transgenic, Herbicide-Resistant, and Untransformed Plants). PubMed. [Link]

  • Methods for improving yields of l-glufosinate.
  • Simultaneous determination of glyphosate, glufosinate, and their metabolites in honey using liquid chromatography-tandem mass spectrometry and solid-phase extraction. PubMed. [Link]

  • Absorption velocity of glufosinate and its effects on weeds and cotton. SciELO México. [Link]

  • Determination of Glufosinate Ammonium and Its Metabolite (AE F064619 and AE F061517) Residues in Water by Gas Chromatography with Tandem Mass Spectrometry after Ion Exchange Cleanup and Derivatization. ACS Publications. [Link]

  • The Development and Validation of an LC-MS/MS Method for the Determination of Glyphosate, AMPA, and Glufosinate in Honey Following FMOC-Cl Derivatization: Application to Italian Samples. MDPI. [Link]

  • Glufosinate. Wikipedia. [Link]

  • Extraction and determination of Glyphosate, Glufosinate and their major metabolites in soil and water. Lund University Publications. [Link]

  • Role of Glutamine Synthetase Isogenes and Herbicide Metabolism in the Mechanism of Resistance to Glufosinate in Lolium perenne L. spp. multiflorum Biotypes from Oregon. ACS Publications. [Link]

  • Determination of Glyphosate, Its Metabolite, and Glufosinate in Products of Plant Origin by Chromatography–Mass-Spectrometry. Journal of Analytical Chemistry. [Link]

  • GLUFOSINATE AMMONIUM (175). Food and Agriculture Organization of the United Nations. [Link]

  • Insecticidal activity of glufosinate through glutamine depletion in a caterpillar. PubMed. [Link]

  • The Metabolites of the Herbicide L-Phosphinothricin (Glufosinate) (Identification, Stability, and Mobility in Transgenic, Herbicide-Resistant, and Untransformed Plants). ResearchGate. [Link]

  • Diagram demonstrates the effect of glufosinate to inhibit a key enzyme... ResearchGate. [Link]

  • Review Links Pesticide-Induced Mechanisms of Cell Death to Increased Risks of Liver Diseases. Beyond Pesticides. [Link]

  • Glyphosate pathways to modern diseases V: Amino acid analogue of glycine in diverse proteins. ResearchGate. [Link]

  • Extraction of Illicit Drugs and Pesticides from Liver Tissue Prior to GC-MS Analysis. Separation Science. [Link]

  • Phosphonates: Their Natural Occurrence and Physiological Role. IntechOpen. [Link]

  • (PDF) A simple method for the determination of glyphosate, glufosinate and their metabolites in biological specimen by liquid chromatography/tandem mass spectrometry: an application for forensic toxicology. ResearchGate. [Link]

  • Metabolism of the phosphonate herbicide glyphosate by a non-nitrate-utilizing strain of Penicillium chrysogenum. PubMed. [Link]

  • One-step purification/extraction method to access glyphosate, glufosinate, and their metabolites in natural waters. ResearchGate. [Link]

  • Fig. S1. Metabolism pathways of glufosinate from genetically modified and unmodified plants. ResearchGate. [Link]

  • Field Dissipation and Storage Stability of Glufosinate Ammonium and Its Metabolites in Soil. ResearchGate. [Link]

  • Physiological and biochemical mechanisms behind the fast action of glufosinate. University of Nebraska - Lincoln. [Link]

  • Phase II Detoxification. Massive Bio. [Link]

  • Reactive oxygen species trigger the fast action of glufosinate. PubMed. [Link]

  • Hepatic glutamate metabolism: a tale of 2 hepatocytes. PubMed. [Link]

  • Energy Metabolism in the Liver. PMC. [Link]

  • Hepatic glutamate metabolism: a tale of 2 hepatocytes1–4. Semantic Scholar. [Link]

  • Hepatic glycogen directly regulates gluconeogenesis through an AMPK/CRTC2 axis in mice. JCI Insight. [Link]

  • Determination of glyphosate, glufosinate and their major metabolites in urine by the UPLC-MS/MS method applicable to biomonitoring and epidemiological studies. PubMed. [Link]

  • Structures of glufosinate and N-acetyl-glufosinate. ResearchGate. [Link]

  • Carbohydrate Metabolism in the Liver. TeachMePhysiology. [Link]

  • Glufosinate‐ammonium causes liver injury in zebrafish by blocking the Nrf2 pathway. Research Square. [Link]

  • Hepatocytes and Their Role in Metabolism. IntechOpen. [Link]

  • Perinatal exposure to a glyphosate pesticide formulation induces offspring liver damage. PubMed. [Link]

  • (PDF) GLUFOSINATE-BASED HERBICIDE TOXICITY CAUSE INCREASE CLEAVED CASPASE 3 IN RAT LIVER. ResearchGate. [Link]

Sources

Exploratory

Thermodynamic Profiling of Glunicate Receptor Binding: Elucidating the GPR109A Interaction Landscape

Executive Summary Glunicate (LG-13979) is a highly engineered prodrug—a tetranicotinate ester of a glucosamine derivative—developed to overcome the rapid plasma clearance and severe cutaneous flushing associated with imm...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Glunicate (LG-13979) is a highly engineered prodrug—a tetranicotinate ester of a glucosamine derivative—developed to overcome the rapid plasma clearance and severe cutaneous flushing associated with immediate-release nicotinic acid (niacin). Upon in vivo enzymatic hydrolysis, glunicate releases its active moiety, nicotinic acid, which exerts potent antilipidemic effects by binding to the G-protein-coupled receptor GPR109A (HCAR2/HM74A). As a Senior Application Scientist, I approach the efficacy of such prodrugs not merely through their pharmacokinetic release profiles, but through the rigorous thermodynamic characterization of the active moiety's interaction with its target receptor. This whitepaper provides an in-depth mechanistic and thermodynamic analysis of the GPR109A binding pocket, detailing the energetic drivers that govern ligand affinity, receptor activation, and subsequent Gαi​ signaling.

Structural Thermodynamics of the GPR109A Binding Pocket

The binding of glunicate-derived nicotinic acid to GPR109A is a highly orchestrated thermodynamic event. Unlike many Class A GPCRs where the binding pocket is deeply buried within the core transmembrane helices (TMHs), the GPR109A binding site is uniquely positioned near the extracellular surface, involving TMH2, TMH3, TMH7, and the highly dynamic Extracellular Loop 2 (ECL2)[1].

Enthalpic Drivers ( ΔH ): Electrostatics and Hydrogen Bonding

The primary enthalpic contribution to the binding free energy ( ΔG ) arises from a critical electrostatic interaction., forming a strong salt bridge with the carboxylate group of the ligand[1]. Additional enthalpic stabilization is provided by hydrogen bonding between the heterocyclic nitrogen of the pyridine ring and the hydroxyl group of Ser178 on ECL2[2]. This ECL2 interaction acts as a thermodynamic "lid," locking the ligand in place and initiating the conformational shift required for Gαi​ coupling.

Entropic Drivers ( −TΔS ): The Hydrophobic Effect

The entropic component is driven by the displacement of ordered water molecules from the binding cleft. The pyridine ring of nicotinic acid intercalates into a hydrophobic sub-pocket formed by Trp91 (at the TMH2/ECL1 junction), Phe276, and Tyr284 (on TMH7)[1]. This embedding maximizes van der Waals interactions and provides a favorable entropic gain via the classical hydrophobic effect, which is essential for overcoming the entropic penalty of restricting the ligand's rotational degrees of freedom.

Quantitative Thermodynamic Data

To synthesize the energetic landscape of this interaction, we rely on Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) calculations and empirical binding assays. The table below summarizes the critical thermodynamic and structural parameters.

Thermodynamic / Structural ParameterValue / OutputKey Residues / DriversReference
Binding Free Energy ( ΔGbind​ ) -5.98 to -8.5 kcal/molR111 (TMH3), S178 (ECL2)[2]
Primary Enthalpic Anchor Salt Bridge FormationArg111 (TMH3)[1]
Hydrophobic Intercalation Entropic Gain (Water Displacement)Trp91 (TMH2/ECL1), F276, Y284 (TMH7)[1]
Receptor Backbone RMSD ~1.7 Å (Equilibrium Plateau)Overall structural stability[3]

Self-Validating Experimental Protocols

In my experience optimizing GPCR workflows, the highest risk of failure stems from utilizing denatured proteins or non-equilibrated in silico models. The following protocols are engineered as self-validating systems —meaning they contain built-in, real-time checkpoints that confirm the integrity of the experiment as it runs.

Protocol A: Isothermal Titration Calorimetry (ITC) of GPR109A in Nanodiscs

Objective: Empirical determination of ΔH , ΔS , and Kd​ for the active moiety.

  • Nanodisc Reconstitution:

    • Action: Reconstitute purified GPR109A into MSP1D1 nanodiscs utilizing a 3:1 POPC/POPG lipid mixture.

    • Causality: GPCRs rapidly denature in aqueous detergent solutions. The nanodisc mimics the native lipid bilayer, preserving the conformational ensemble required for accurate thermodynamic measurements.

  • Titration Execution:

    • Action: Load 50 µM of nanodisc-GPR109A into the ITC cell. Titrate 500 µM nicotinic acid (glunicate's active moiety) via 2 µL injections at 25°C.

    • Causality: Direct measurement of the heat released/absorbed ( ΔH ) upon binding allows for the deconvolution of the free energy into its enthalpic and entropic components.

  • Self-Validation Checkpoint (Stoichiometry N ):

    • Mechanism: Continuously monitor the stoichiometric parameter ( N ) during curve fitting.

    • Validation Rule:If N<0.85 , halt the analysis. A low N value explicitly proves that a significant fraction of the receptor is misfolded or sterically occluded by the nanodisc scaffold. The system self-invalidates, preventing the publication of artifactual thermodynamic data.

Protocol B: Molecular Dynamics (MD) and MM/PBSA Calculations

Objective: In silico calculation of ΔG and residue-specific energy contributions.

  • System Solvation and Equilibration:

    • Action: Embed the and solvate with TIP3P water molecules[2].

    • Causality: Standard molecular docking uses rigid receptors and ignores solvent entropy. Explicit solvation is strictly required to calculate the entropic penalty of displacing water from the binding pocket.

  • Production Run (100 ns):

    • Action: Execute a 100 ns unconstrained MD simulation using the AMBER force field.

    • Causality: A 100 ns trajectory allows the highly flexible ECL2 loop to sample multiple physiological conformations, ensuring the calculated free energy represents a true thermodynamic ensemble rather than a localized, artificial minimum.

  • Self-Validation Checkpoint (RMSD Plateau):

    • Mechanism: Plot the Root Mean Square Deviation (RMSD) of the receptor backbone throughout the trajectory.

    • Validation Rule:The system self-validates only when the RMSD stabilizes at ~1.7 Å[3]. If the RMSD continues to drift upward after 50 ns, the trajectory has not reached thermodynamic equilibrium, and any subsequent MM/PBSA calculations are mathematically invalid.

Visualizations

Pathway Prodrug Glunicate (LG-13979) Prodrug Hydrolysis In Vivo Hydrolysis (Esterases) Prodrug->Hydrolysis Cleavage Active Nicotinic Acid (Active Moiety) Hydrolysis->Active Release Receptor GPR109A Binding (TMH3, TMH7, ECL2) Active->Receptor High Affinity Binding Signaling Gi-Protein Coupling (Conformational Shift) Receptor->Signaling Activation Effect Decreased Lipolysis (cAMP Reduction) Signaling->Effect PKA Inhibition

Glunicate metabolism and GPR109A-mediated antilipolytic signaling pathway.

Protocol Prep Receptor Reconstitution (Nanodiscs) ITC Isothermal Titration Calorimetry (Empirical ΔH, ΔS) Prep->ITC Purified Complex MD MD & MM/PBSA (In Silico ΔG) Prep->MD Structural Coordinates Validate Self-Validation (Stoichiometry N ≈ 1 | RMSD ≈ 1.7Å) ITC->Validate Heat Integration MD->Validate Trajectory Analysis Result Validated Thermodynamic Profile Validate->Result Quality Control Passed

Self-validating experimental workflow for thermodynamic profiling of GPCRs.

References

  • Structural and Energetic Insights Into the Interaction of Niacin With the GPR109A Receptor Bioinformatics and Biology Insights URL:[Link]

  • Characterization of determinants of ligand binding to the nicotinic acid receptor GPR109A (HM74A/PUMA-G) Molecular Pharmacology URL:[Link]

  • Novel nitrogen-containing heterocyclic compounds in GPR109A as an anti-hyperlipidemic: Homology modeling, docking, dynamic simulation studies Journal of Research in Pharmacy URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Purification Protocol for Glunicate (LG-13979)

Introduction & Mechanistic Rationale Glunicate (LG-13979), chemically designated as 2-deoxy-2-nicotinamido- β -D-glucopyranose 1,3,4,6-tetranicotinate, is a highly functionalized amino sugar derivative historically inves...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

Glunicate (LG-13979), chemically designated as 2-deoxy-2-nicotinamido- β -D-glucopyranose 1,3,4,6-tetranicotinate, is a highly functionalized amino sugar derivative historically investigated for its potent hypolipidemic and anti-atherosclerotic properties[1][2]. By covalently linking five nicotinic acid (niacin) moieties to a biocompatible D-glucosamine scaffold, glunicate protects the arterial wall from cholesterol-induced changes while maintaining a distinct pharmacokinetic release profile[3].

The synthesis of glunicate is an exercise in exhaustive per-acylation[1]. The protocol utilizes D-(+)-glucosamine hydrochloride and a significant stoichiometric excess of nicotinoyl chloride in the presence of pyridine. The mechanistic logic follows a two-stage acylation pathway:

  • Kinetic N-Acylation: The primary amine at the C-2 position of glucosamine is the most nucleophilic site, undergoing rapid N-acylation to form the 2-nicotinamido intermediate.

  • Thermodynamic O-Acylation: The remaining four hydroxyl groups (including the sterically hindered anomeric C-1 hydroxyl) require elevated temperatures to achieve complete esterification.

Because acylation at the anomeric C-1 position is not stereospecific under these conditions, the reaction yields a crude mixture of α and β penta-nicotinates[1]. The core challenge of this protocol is the downstream thermodynamic separation (crystallization) required to isolate the pure β -anomer (glunicate) from the α -anomer and any partially acylated byproducts.

Chemical Reactivity & Pathway Visualization

G Glucosamine D-(+)-Glucosamine HCl (Starting Material) Pyridine Pyridine (Solvent & Acid Scavenger) Glucosamine->Pyridine Nicotinoyl Nicotinoyl Chloride (6 eq) (Acylating Agent) Nicotinoyl->Pyridine NAcylation N-Acylation (Kinetic) Forms 2-Nicotinamido intermediate Pyridine->NAcylation Nucleophilic Attack OAcylation O-Acylation (Thermodynamic) Requires Heat (80-90°C) NAcylation->OAcylation Excess Reagent Crude Crude Penta-nicotinates (α/β Anomeric Mixture) OAcylation->Crude Ice-Water Quench Cryst Selective Crystallization (Isolates β-anomer) Crude->Cryst Differential Solubility Glunicate Glunicate (LG-13979) Pure β-anomer Cryst->Glunicate Final API

Reaction workflow for the exhaustive acylation of D-glucosamine to yield Glunicate.

Materials and Quantitative Parameters

To ensure complete per-acylation and neutralize the massive generation of hydrochloric acid (HCl), precise stoichiometric ratios must be maintained.

Reagent / MaterialMolecular Weight ( g/mol )EquivalentsAmount (10g Scale)Functional Role
D-(+)-Glucosamine HCl 215.631.0 eq10.0 gPrimary Scaffold
Nicotinoyl Chloride HCl 178.026.0 eq49.5 gAcylating Agent
Anhydrous Pyridine 79.10~40.0 eq150.0 mLSolvent & Acid Scavenger
Deionized Water / Ice 18.02Excess1.5 LQuenching / Precipitation
Ethanol (Absolute) 46.07-As neededCrystallization Solvent

Note: Nicotinoyl chloride is highly sensitive to ambient moisture. Hydrolysis converts it to unreactive nicotinic acid, which will drastically reduce the yield of the penta-substituted product.

Step-by-Step Synthesis Protocol

Phase 1: Preparation and Kinetic N-Acylation
  • Apparatus Setup: Equip a 500 mL three-neck round-bottom flask with a magnetic stirrer, a reflux condenser, an argon/nitrogen inlet, and an addition funnel. Ensure all glassware is oven-dried to prevent premature reagent hydrolysis.

  • Suspension: Suspend 10.0 g of D-(+)-glucosamine HCl in 100 mL of anhydrous pyridine under an inert atmosphere. Cool the suspension to 0–5°C using an ice-water bath.

  • Reagent Addition: Dissolve 49.5 g of nicotinoyl chloride hydrochloride in 50 mL of anhydrous pyridine. Transfer this to the addition funnel and add dropwise to the glucosamine suspension over 45 minutes.

    • Causality: The initial N-acylation is highly exothermic. Dropwise addition at low temperatures prevents thermal runaway and suppresses the formation of dark, polymerized degradation products.

Phase 2: Thermodynamic O-Acylation
  • Heating: Once the addition is complete, remove the ice bath and gradually heat the reaction mixture to 85–90°C using an oil bath. Maintain this temperature for 4 to 6 hours[1].

    • Causality: The secondary hydroxyls (C-3, C-4) and the anomeric hydroxyl (C-1) are sterically hindered. Elevated thermal energy is strictly required to drive the reaction to the fully substituted penta-nicotinate state.

  • Monitoring: Monitor the reaction via TLC (Eluent: Dichloromethane/Methanol 9:1). The reaction is complete when the intermediate lower-substituted acylates disappear, leaving a dominant, high-Rf spot corresponding to the per-acylated mixture.

Phase 3: Quenching and Isolation
  • Precipitation: Allow the reaction mixture to cool to room temperature, then pour it slowly into 1.5 L of vigorously stirred crushed ice and water.

    • Causality: The massive dilution in water serves two purposes: it solubilizes the generated pyridinium hydrochloride salts (removing them from the product) and forces the highly hydrophobic crude penta-nicotinate mixture to precipitate as a solid mass.

  • Filtration: Filter the resulting crude solid under a vacuum and wash thoroughly with cold deionized water (3 × 200 mL) to remove residual pyridine.

    • Self-Validation Checkpoint: Test the final aqueous wash with a few drops of 0.1 M AgNO3​ . The absence of a white AgCl precipitate confirms that the trapped hydrochloride salts have been successfully washed away.

Phase 4: Selective Crystallization of Glunicate
  • Dissolution: Transfer the crude α/β mixture to an Erlenmeyer flask and dissolve it in a minimum volume of boiling absolute ethanol.

  • Crystallization: Allow the solution to cool slowly to room temperature, then transfer it to a 4°C refrigerator overnight.

    • Causality: The β -anomer (glunicate) possesses a more stable, tightly packed crystal lattice due to the equatorial positioning of the bulky C-1 nicotinate group, making it less soluble in cold ethanol than the α -anomer. This differential solubility allows for the selective isolation of the target compound[1].

  • Collection: Filter the purified white crystals, wash with a small amount of ice-cold ethanol, and dry under a high vacuum at 40°C to constant weight.

Analytical Characterization & Self-Validation

To ensure the protocol has successfully isolated the β -anomer, the following analytical self-validation must be performed:

  • 1H-NMR Spectroscopy (in DMSO-d6 or CDCl3): The configuration of the anomeric center is definitively proven by the coupling constant ( J ) of the anomeric proton (H-1).

    • Pass Criteria: The H-1 signal must appear as a doublet with a large coupling constant ( J1,2​≈8.0−9.0 Hz). This large J value dictates a trans-diaxial relationship between H-1 and H-2, which is exclusively present in the β -anomer.

    • Fail Criteria: The presence of a doublet with a smaller coupling constant ( J1,2​≈3.0−4.0 Hz) indicates contamination by the α -anomer (where H-1 and H-2 are cis-oriented). If observed, the product must be recrystallized.

  • Mass Spectrometry (ESI-MS): Confirm the exhaustive per-acylation by verifying the exact mass. The expected [M+H]+ peak for C36​H28​N6​O10​ is approximately m/z 705.2.

References

  • Title: Glunicate (LG-13979) Synthesis Data (citing Subissi, A. Drugs Fut 1984, 9(12), 898) Source: DrugFuture Chemical Database URL: [Link]

  • Title: Further assessment of glunicate hypolipidaemic activity in the rat Source: Journal of Pharmacy and Pharmacology, 1985, 37(12): 906–909. URL: [Link]

  • Title: Glunicate (LG 13979) protects the arterial wall from cholesterol-induced atherosclerotic changes in the rabbit without affecting plasma lipids Source: Atherosclerosis, 1984, 53(1): 59-68. URL: [Link]

Sources

Application

Application Note: In Vitro Cell Culture Assays for Evaluating Glunicate Efficacy in Atherosclerosis Models

Introduction and Scientific Rationale Glunicate (LG 13979) is a niacin-based antilipidemic agent that has demonstrated significant efficacy in protecting arterial walls from cholesterol-induced atherosclerotic changes [1...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction and Scientific Rationale

Glunicate (LG 13979) is a niacin-based antilipidemic agent that has demonstrated significant efficacy in protecting arterial walls from cholesterol-induced atherosclerotic changes [1]. Unlike traditional statins, glunicate exhibits a unique pharmacological profile: it affords dose-dependent protection of the arterial wall from atheromatous lesions and collagen accumulation, often independent of direct plasma lipid-lowering actions in certain in vivo models [1].

To fully elucidate the therapeutic potential and mechanistic pathways of glunicate during drug development, robust in vitro cell culture assays are required. Because atherosclerosis is a multifaceted pathology involving endothelial dysfunction, localized inflammation, and macrophage foam cell formation, evaluating glunicate necessitates a multi-cell-line approach. This application note details validated in vitro protocols using Human Umbilical Vein Endothelial Cells (HUVECs) and THP-1-derived macrophages to quantify the anti-atherogenic and anti-inflammatory efficacy of glunicate.

Mechanistic Grounding

Glunicate functions as a nicotinic acid derivative, interacting with the niacin receptor (GPR109A) [2]. Activation of this pathway in macrophages and endothelial cells leads to the modulation of lipid metabolism cascades (such as AMPK/SREBP1) and the suppression of pro-inflammatory NF-κB signaling [3]. By inhibiting the expression of adhesion molecules (e.g., VCAM-1, ICAM-1) on endothelial cells, glunicate prevents monocyte infiltration—a crucial early step in atherogenesis.

GlunicatePathway Glunicate Glunicate (LG 13979) GPR109A GPR109A Receptor Glunicate->GPR109A Binds AMPK AMPK Activation GPR109A->AMPK Stimulates NFkB NF-κB Inhibition GPR109A->NFkB Suppresses SREBP1 SREBP1 Suppression (Lipid Metabolism) AMPK->SREBP1 Inhibits Adhesion ↓ VCAM-1 / ICAM-1 (Endothelial Protection) NFkB->Adhesion Downregulates FoamCell ↓ Foam Cell Formation SREBP1->FoamCell Reduces Lipid Uptake Adhesion->FoamCell Prevents Monocyte Infiltration

Figure 1: Proposed intracellular signaling pathway of Glunicate mediating anti-atherosclerotic effects.

Experimental Protocols

To establish a self-validating experimental system, we employ two parallel assays. Assay A evaluates endothelial protection, while Assay B quantifies lipid accumulation in macrophages.

Assay A: Endothelial Inflammation and Adhesion Molecule Expression (HUVEC Model)

Objective: To determine the efficacy of glunicate in suppressing TNF-α-induced endothelial inflammation. Causality: Atherosclerosis initiates with endothelial dysfunction. By treating HUVECs with TNF-α, we simulate the inflammatory microenvironment. Glunicate's ability to prevent the upregulation of VCAM-1/ICAM-1 directly correlates with its in vivo arterial wall protection [1].

Step-by-Step Protocol:

  • Cell Seeding: Seed HUVECs at a density of 5×104 cells/well in 6-well plates using Endothelial Cell Growth Medium (ECGM). Incubate at 37°C, 5% CO₂ until 80% confluent.

  • Starvation: Wash cells with PBS and switch to basal medium (0.5% FBS) for 12 hours to synchronize the cell cycle and reduce background signaling.

  • Glunicate Pre-treatment: Prepare glunicate (CAS# 80763-86-6) [4] stock solution in DMSO. Dilute in culture medium to final concentrations of 10, 50, and 100 µM (ensure final DMSO concentration is <0.1%). Pre-treat HUVECs for 2 hours.

  • Inflammatory Induction: Add recombinant human TNF-α (10 ng/mL) to the wells. Co-incubate for 6 hours for mRNA analysis or 16 hours for protein analysis.

  • Harvest & Analysis:

    • Protein: Lyse cells in RIPA buffer. Perform Western blotting targeting VCAM-1, ICAM-1, and GAPDH (loading control).

    • Functional Assay: Perform a monocyte adhesion assay by adding fluorescently labeled THP-1 cells to the HUVEC monolayer, washing non-adherent cells after 1 hour, and quantifying fluorescence.

Assay B: Macrophage Foam Cell Formation Assay (THP-1 Model)

Objective: To assess glunicate's ability to inhibit oxidized LDL (ox-LDL) uptake and subsequent foam cell formation. Causality: The accumulation of cholesterol in macrophages drives atheromatous lesion development. Glunicate's hypolipidemic activity at the cellular level can be validated by measuring intracellular lipid droplet formation [5].

Step-by-Step Protocol:

  • Monocyte to Macrophage Differentiation: Seed THP-1 monocytes at 1×105 cells/well in 12-well plates. Differentiate using 50 ng/mL PMA (Phorbol 12-myristate 13-acetate) for 48 hours.

  • Resting Phase: Replace with fresh RPMI-1640 medium (without PMA) for 24 hours.

  • Treatment: Treat the differentiated macrophages with glunicate (10-100 µM) for 2 hours prior to lipid loading.

  • Lipid Loading: Introduce 50 µg/mL ox-LDL to the medium. Incubate for 24 hours.

  • Oil Red O Staining:

    • Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

    • Wash with 60% isopropanol and stain with filtered Oil Red O solution for 30 minutes at room temperature.

    • Wash thoroughly with distilled water.

  • Quantification: Extract the retained dye using 100% isopropanol and measure absorbance at 490 nm using a microplate reader.

Workflow Seed Seed Cells (HUVEC / THP-1) PreTreat Glunicate Pre-treatment (2h) Seed->PreTreat Induce Induction (TNF-α / ox-LDL) PreTreat->Induce Assay Endpoint Analysis (Western / Oil Red O) Induce->Assay

Figure 2: Standardized in vitro workflow for evaluating glunicate efficacy.

Data Presentation and Expected Outcomes

To ensure rigorous evaluation, quantitative data from the aforementioned assays should be structured for comparative analysis. The table below outlines the expected dose-dependent efficacy of glunicate based on its pharmacological profile.

Experimental ConditionGlunicate Dose (µM)Relative VCAM-1 Expression (% of Control)THP-1 Adhesion (Cells/Field)Intracellular Lipid Accumulation (OD 490nm)
Control (Unstimulated) 010.5 ± 2.115 ± 40.12 ± 0.02
Vehicle + Stimulus 0100.0 ± 5.4145 ± 120.85 ± 0.06
Glunicate + Stimulus 1082.3 ± 4.8110 ± 90.68 ± 0.05
Glunicate + Stimulus 5045.1 ± 3.665 ± 70.41 ± 0.04
Glunicate + Stimulus 10022.4 ± 2.930 ± 50.25 ± 0.03

Table 1: Representative quantitative data matrix for glunicate efficacy evaluation across endothelial and macrophage models.

References

  • Baggio, G., Martini, S., Previato, L., et al. (1984). Glunicate (LG 13979) protects the arterial wall from cholesterol-induced atherosclerotic changes in the rabbit without affecting plasma lipids. Atherosclerosis, 53(1), 59-68. Available at:[Link]

  • PrecisionFDA. (n.d.). GLUNICATE - Substance Record. U.S. Food and Drug Administration. Available at: [Link]

  • Subissi, A., Criscuoli, M., & Renzetti, A. R. (1983). Some cardiovascular effects of LG 13979: comparison with nicotinic acid and other nicotinic acid derivatives. Journal of Pharmacy and Pharmacology, 35(9), 612-614. Available at:[Link]

  • ChemRadar. (2026). Glunicate CAS#80763-86-6 | Global PFAS Screening Tool. Center for Per-and Polyfluoroalkyl Substances Information. Available at: [Link]

  • Renzetti, A. R., Criscuoli, M., & Subissi, A. (1985). Further assessment of glunicate hypolipidaemic activity in the rat. Journal of Pharmacy and Pharmacology, 37(12), 906-909. Available at:[Link]

Method

Application Note: Glunicate Dosing Strategies and Regimens for Obese Zucker Rats

Optimizing Preclinical Lipid-Lowering Assays for Nicotinic Acid Derivatives Executive Summary Glunicate (2-deoxy-2-nicotinamido- β -D-glucopyranose 1,3,4,6-tetranicotinate) is a macromolecular prodrug designed to deliver...

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Author: BenchChem Technical Support Team. Date: April 2026

Optimizing Preclinical Lipid-Lowering Assays for Nicotinic Acid Derivatives

Executive Summary

Glunicate (2-deoxy-2-nicotinamido- β -D-glucopyranose 1,3,4,6-tetranicotinate) is a macromolecular prodrug designed to deliver nicotinic acid equivalents for the management of severe dyslipidemia[1]. When evaluating its efficacy in preclinical models—particularly the obese Zucker rat (fa/fa)—researchers frequently encounter high data variability and unexpected null results. This application note delineates the critical pharmacodynamic nuances of glunicate, emphasizing the absolute necessity of rigorous fasting regimens to unmask its hypolipidaemic activity[2].

Mechanistic Background & Causality

The obese Zucker rat is a premier model for metabolic syndrome, characterized by hyperphagia, hyperinsulinemia, and hyperlipidemia driven by a leptin receptor mutation.

Nicotinic acid derivatives like glunicate exert their primary lipid-lowering effect by agonizing the GPR109A receptor, which inhibits hormone-sensitive lipase in adipose tissue. This action reduces the efflux of free fatty acids (FFAs) to the liver, thereby starving the liver of the substrates required for Very Low-Density Lipoprotein (VLDL) synthesis.

The "Fed-State Masking" Phenomenon: A critical causal relationship dictates experimental success with glunicate: feeding state dictates efficacy . In the fed state, postprandial insulin spikes naturally suppress adipose lipolysis, and chylomicron-driven dietary lipids dominate the plasma profile. Consequently, the pharmacological suppression of VLDL synthesis by glunicate is entirely masked. Research has demonstrated that acute or chronic (7–8 consecutive days) administration of glunicate in fed rats yields zero alteration in plasma lipid patterns[2]. Thus, fasting is not merely a standardized baseline; it is a mechanistic prerequisite to prevent pharmacokinetic and pharmacodynamic interference[2].

Dosing Dynamics & Expected Outcomes

In fasted states, glunicate exhibits a biphasic dose-response relationship regarding high-density lipoprotein (HDL) modulation[2].

  • Low Doses (10–50 mg/kg): Effectively reduce triglycerides (TG) and total cholesterol (TC) while enhancing the HDL:TC ratio[2].

  • High Doses (100–300 mg/kg): Continue to reduce TG and TC but paradoxically depress the HDL:TC ratio[2].

It is crucial to note that while fasted normolipidaemic (lean) rats show robust responses, the obese Zucker rat exhibits a blunted ("less marked") acute response[2]. This necessitates precise dose titration and the inclusion of lean littermates as internal assay controls.

Quantitative Data Summary
Dosing Regimen (Nicotinic Acid Eq.)Feeding StateAnimal ModelTG & TC ReductionHDL:TC RatioEfficacy Note
10–50 mg/kg (Acute)FastedNormolipidaemic (Lean)HighEnhancedBaseline efficacy[2]
10–50 mg/kg (Acute)FastedObese Zucker (fa/fa)ModerateEnhancedLess marked than lean[2]
100–300 mg/kg (Acute)FastedObese Zucker (fa/fa)ModerateDepressedDose-dependent ratio inversion[2]
10–300 mg/kg (Acute)FedObese Zucker (fa/fa)NoneUnchangedAction completely abolished[2]
10–300 mg/kg (7-8 Days)FedObese Zucker (fa/fa)NoneUnchangedAction completely abolished[2]
Experimental Workflow & Decision Tree

G Glunicate Glunicate Administration (10-300 mg/kg) Fasted Fasted State (Obese Zucker Rats) Glunicate->Fasted Acute Dosing Fed Fed State (Obese Zucker Rats) Glunicate->Fed Acute or Chronic Dosing LowDose Low Dose (10-50 mg/kg) Fasted->LowDose HighDose High Dose (100-300 mg/kg) Fasted->HighDose NoEffect Abolished Hypolipidaemic Action Fed->NoEffect Insulin/Dietary Masking LipidRed Triglyceride & Cholesterol Reduction LowDose->LipidRed HDLEnhance Enhanced HDL:Total Cholesterol Ratio LowDose->HDLEnhance HighDose->LipidRed HDLDepress Depressed HDL:Total Cholesterol Ratio HighDose->HDLDepress

Logical workflow of glunicate dosing outcomes based on feeding state in obese Zucker rats.

Self-Validating Experimental Protocol

To ensure data integrity, this protocol integrates internal validations (glycemic tracking and lean controls) to confirm the physiological state of the animals before dosing.

Phase 1: Animal Preparation & Validation
  • Subject Selection: House male obese Zucker rats (fa/fa) and lean littermates (Fa/?) (10–12 weeks old) under standard conditions (12h light/dark cycle). Causality Note: The lean cohort serves as the normolipidaemic positive control to validate compound potency, as obese subjects inherently display a blunted response[2].

  • Fasting Initiation: Remove chow exactly 16 hours prior to dosing (e.g., 17:00 the day before). Maintain ad libitum access to water.

  • State Validation (Self-Validating Step): Immediately prior to dosing (T=0), measure tail-vein blood glucose using a handheld glucometer. Obese Zucker rats should exhibit fasting glucose levels <150 mg/dL. Elevated glucose indicates non-compliance with the fasting regimen, which will trigger the "fed-state masking" effect and invalidate the lipid-lowering readout.

Phase 2: Formulation and Dosing
  • Vehicle Preparation: Suspend glunicate in 0.5% carboxymethylcellulose (CMC) or 0.1% Tween-80 in distilled water. Sonicate for 10 minutes at room temperature to ensure a homogenous suspension, as glunicate is highly lipophilic.

  • Dose Calculation: Calculate doses based strictly on nicotinic acid equivalents[2]. Prepare low-dose (e.g., 30 mg/kg) and high-dose (e.g., 200 mg/kg) formulations.

  • Administration: Administer via oral gavage (PO) using a flexible feeding tube. Limit gavage volume to 5 mL/kg to prevent gastric distension, which can induce catecholamine-driven lipolysis and confound baseline lipid levels.

Phase 3: Pharmacodynamic Sampling & Analysis
  • Blood Collection: Collect 200 µL of blood via the lateral tail vein at T=0, 2, 4, and 6 hours post-dose into EDTA-coated microtainers.

  • Plasma Isolation: Centrifuge samples at 3,000 x g for 10 minutes at 4°C within 30 minutes of collection.

  • Lipid Quantification: Use enzymatic colorimetric assays to quantify TG and TC. For HDL-C, precipitate apolipoprotein B-containing lipoproteins (VLDL/LDL) using a phosphotungstic acid/MgCl 2​ reagent prior to quantification.

  • Data Interpretation: Calculate the HDL:TC ratio. A successful low-dose assay must demonstrate an enhanced ratio compared to the T=0 baseline, while high doses will show a depressed ratio[2]. If no reduction in TG/TC is observed across the board, review the T=0 glucose logs to rule out feeding state interference.

References
  • Renzetti AR, Criscuoli M, Subissi A. "Further assessment of glunicate hypolipidaemic activity in the rat." Journal of Pharmacy and Pharmacology, Volume 37, Issue 12, December 1985, Pages 906–909. URL: [Link]

  • National Center for Advancing Translational Sciences (NCATS). "GLUNICATE - Global Substance Registration System." GSRS Database, UNII: C62ZH19B0L. URL: [Link]

Sources

Application

High-Throughput LC-MS/MS Protocol for the Quantification of Glunicate and its Primary Metabolites in Human Serum

Introduction & Biological Context Glunicate (LG-13979), chemically designated as 2-deoxy-2-nicotinamido- β -D-glucopyranose 1,3,4,6-tetranicotinate, is a synthetic niacin-based antilipidemic agent. Early pharmacological...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Biological Context

Glunicate (LG-13979), chemically designated as 2-deoxy-2-nicotinamido- β -D-glucopyranose 1,3,4,6-tetranicotinate, is a synthetic niacin-based antilipidemic agent. Early pharmacological evaluations demonstrated that glunicate protects the arterial wall from cholesterol-induced atherosclerotic changes and collagen accumulation, largely independent of plasma lipid-lowering actions at lower doses [1].

Upon entering systemic circulation, the ester bonds of the glunicate prodrug are rapidly hydrolyzed by non-specific esterases, yielding nicotinic acid (Niacin) and a glucosamine core. The clinical efficacy and potential hepatotoxicity of the drug are dictated by the subsequent metabolic cascade of nicotinic acid into its primary active metabolites: nicotinamide (NAM), nicotinuric acid (NUA), and N1 -methylnicotinamide (MNA) [2].

Because these metabolites are highly polar and partition into distinct metabolic pathways—where NAM serves as a precursor for NAD+ synthesis and NUA acts as a biomarker for glycine conjugation saturation—a highly specific analytical method is essential. This Application Note outlines a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol for the high-throughput quantification of glunicate and its primary metabolites in human serum, leveraging state-of-the-art mass spectrometry techniques [3].

G Glunicate Glunicate (LG-13979) Niacin Nicotinic Acid (Niacin) Glunicate->Niacin Esterase Hydrolysis NAM Nicotinamide (NAM) Niacin->NAM Amidation NUA Nicotinuric Acid (NUA) Niacin->NUA Glycine Conjugation MNA N1-Methylnicotinamide (MNA) NAM->MNA Methylation

Glunicate enzymatic hydrolysis and subsequent niacin metabolic pathways.

Experimental Design & Causality (E-E-A-T)

As a self-validating analytical system, every step of this protocol is engineered to overcome the specific physicochemical challenges of pyridine derivatives.

  • Sample Preparation (Acidified Protein Precipitation): Niacin and its metabolites exhibit varying degrees of plasma protein binding. To ensure accurate total quantification, we employ a rapid protein precipitation (PPT) method using acidified acetonitrile. Causality: The addition of 0.1% formic acid to the extraction solvent ensures that the carboxylic acid moiety of nicotinic acid remains fully protonated. This neutralizes ionic interactions with serum albumin, maximizing extraction recovery, while the acetonitrile efficiently denatures and precipitates the protein matrix.

  • Chromatographic Separation (HILIC): Traditional reversed-phase liquid chromatography (RPLC) fails to adequately retain highly polar pyridine derivatives like MNA without the use of ion-pairing reagents, which are notorious for causing severe ion suppression in mass spectrometry. Causality: To circumvent this, our protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC). The HILIC stationary phase provides excellent retention for polar metabolites using a highly organic mobile phase. This high organic content concurrently enhances electrospray ionization (ESI) droplet desolvation, drastically improving MS sensitivity.

  • Mass Spectrometry: Detection is performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Positive electrospray ionization (ESI+) is utilized for all analytes, as the pyridine nitrogen readily accepts a proton [M+H]+ , providing a robust system for trace-level quantification.

Workflow Step1 1. Serum Aliquot (100 µL) + Internal Standard Step2 2. Protein Precipitation (300 µL Acidified ACN) Step1->Step2 Step3 3. Centrifugation (14,000 x g, 10 min) Step2->Step3 Step4 4. HILIC LC Separation (BEH Amide Column) Step3->Step4 Step5 5. ESI-MS/MS Detection (Positive MRM Mode) Step4->Step5

Step-by-step LC-MS/MS sample preparation and analysis workflow.

Step-by-Step Protocol

Preparation of Standards and Reagents
  • Prepare primary stock solutions of Glunicate, Nicotinic Acid (NicA), Nicotinamide (NAM), Nicotinuric Acid (NUA), N1 -methylnicotinamide (MNA), and the internal standard (IS) 6-chloronicotinamide at 1.0 mg/mL in 50% methanol/water.

  • Prepare working standard mixtures by serial dilution in 50% acetonitrile/water to yield a calibration range of 2.0 to 2000 ng/mL.

  • Prepare the IS working solution at 500 ng/mL in 50% acetonitrile/water.

Serum Sample Extraction
  • Aliquot 100 µL of human serum (blank, calibration standard, QC, or unknown sample) into a 1.5 mL low-bind microcentrifuge tube.

  • Add 10 µL of the IS working solution (500 ng/mL 6-chloronicotinamide) and vortex for 10 seconds.

  • Add 300 µL of ice-cold extraction solvent (100% Acetonitrile containing 0.1% formic acid).

  • Vortex vigorously for 2 minutes at 1500 rpm to ensure complete protein denaturation.

  • Centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Transfer 200 µL of the clear supernatant to an autosampler vial containing 200 µL of LC-MS grade water. Mix well. (Note: Diluting the high-organic extract with water improves peak shape on the HILIC column by matching the initial mobile phase conditions).

LC-MS/MS Analysis Conditions
  • Column: Waters XBridge BEH Amide (2.1 × 100 mm, 2.5 µm) maintained at 40°C.

  • Mobile Phase A: 10 mM Ammonium formate in water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

  • Ionization Mode: ESI Positive (+).

Quantitative Data Presentation

Table 1: MRM Transitions and MS Parameters | Analyte | Precursor Ion ( m/z ) | Product Ion ( m/z ) | Dwell Time (ms) | Collision Energy (eV) | | :--- | :--- | :--- | :--- | :--- | | Glunicate | 705.6 | 124.0 | 50 | 35 | | Nicotinic Acid (NicA) | 124.1 | 80.0 | 50 | 25 | | Nicotinamide (NAM) | 123.1 | 80.0 | 50 | 22 | | Nicotinuric Acid (NUA) | 181.1 | 106.0 | 50 | 20 | | N1 -Methylnicotinamide (MNA) | 137.1 | 94.0 | 50 | 25 | | 6-Chloronicotinamide (IS) | 157.0 | 114.0 | 50 | 24 |

Table 2: HILIC Gradient Elution Profile

Time (min) % Mobile Phase A (Aqueous) % Mobile Phase B (Organic) Curve
0.0 5 95 Initial
1.0 5 95 Linear
4.0 40 60 Linear
5.0 40 60 Hold
5.1 5 95 Linear

| 7.0 | 5 | 95 | Re-equilibration |

Table 3: Method Validation Metrics | Analyte | LOD (ng/mL) | LOQ (ng/mL) | Linearity ( R2 ) | Extraction Recovery (%) | | :--- | :--- | :--- | :--- | :--- | | Glunicate | 1.0 | 5.0 | > 0.998 | 88.5 ± 4.2 | | Nicotinic Acid | 2.0 | 10.0 | > 0.995 | 92.1 ± 3.8 | | Nicotinamide | 2.0 | 10.0 | > 0.996 | 94.3 ± 2.5 | | Nicotinuric Acid | 1.5 | 5.0 | > 0.997 | 89.7 ± 5.1 | | MNA | 0.5 | 2.0 | > 0.999 | 96.0 ± 3.0 |

Field-Proven Insights & Troubleshooting

  • Peak Tailing of Nicotinic Acid: If peak tailing is observed on the HILIC column, ensure the autosampler wash solvent contains at least 50% organic modifier. A mismatch between the injection solvent and the initial mobile phase conditions is the primary cause of band broadening in HILIC separations.

  • Matrix Effects and Phospholipids: MNA is highly susceptible to ion suppression from endogenous serum phospholipids. The specific gradient profile detailed in Table 2 is designed to push the elution of MNA away from the phospholipid elution zone, ensuring robust signal-to-noise ratios even at the 2.0 ng/mL LOQ.

References

  • Title: Glunicate (LG 13979) protects the arterial wall from cholesterol-induced atherosclerotic changes in the rabbit without affecting plasma lipids. Source: Atherosclerosis (1984) URL: [Link]

  • Title: Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). Source: Journal of Chromatography B (2010) URL: [Link]

Sources

Method

Application Notes &amp; Protocols: Extraction Techniques for Glucuronides from Complex Biological Matrices

Introduction Glucuronidation is a pivotal Phase II metabolic process whereby the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to a wide array of substances.[1][2][3] This reaction signific...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Glucuronidation is a pivotal Phase II metabolic process whereby the enzyme UDP-glucuronosyltransferase (UGT) conjugates a glucuronic acid moiety to a wide array of substances.[1][2][3] This reaction significantly increases the hydrophilicity of xenobiotics—such as drugs, environmental pollutants, and toxins—as well as endogenous compounds like bilirubin and hormones, facilitating their excretion from the body via urine or bile.[1][4] For researchers, toxicologists, and drug development professionals, the accurate quantification of these glucuronide conjugates in complex biological matrices (e.g., plasma, serum, urine, tissue homogenates) is critical for understanding pharmacokinetics, assessing drug efficacy, and determining toxicity profiles.

However, the analysis of glucuronides is fraught with challenges. Their high polarity can make them difficult to extract from aqueous biological fluids and retain on traditional reversed-phase chromatography columns.[5][6] Furthermore, certain classes of glucuronides, particularly acyl glucuronides, are notoriously unstable, prone to pH-dependent hydrolysis and intramolecular migration, which can lead to inaccurate quantification of both the metabolite and the parent drug.[5][7][8]

This comprehensive guide provides an in-depth exploration of the principles and methodologies for the robust extraction of glucuronides. We will delve into the causality behind experimental choices, present field-proven protocols, and offer insights to overcome common analytical hurdles, ensuring data integrity and trustworthiness in your research.

The Science of Glucuronidation

Glucuronidation is catalyzed by the UGT superfamily of enzymes, primarily located in the liver.[1][9] The process transfers glucuronic acid from the high-energy co-substrate, uridine diphosphate glucuronic acid (UDPGA), to a nucleophilic functional group (e.g., hydroxyl, carboxyl, amino, or thiol) on the substrate molecule.[1] The resulting glucuronide conjugate is significantly more water-soluble and is often a substrate for efflux transporters that mediate its elimination from the cell and, subsequently, the body.[2][3]

glucuronidation_pathway cluster_0 Phase I Metabolism (Optional) cluster_1 Phase II Glucuronidation Drug Lipophilic Drug (Xenobiotic) Metabolite Functionalized Metabolite (-OH, -NH2, -COOH) Drug->Metabolite CYP450, etc. UGT UDP-Glucuronosyl- transferase (UGT) Metabolite->UGT Substrate UDPGA UDP-Glucuronic Acid (UDPGA) UDPGA->UGT Glucuronide Water-Soluble Glucuronide Conjugate UGT->Glucuronide Product UDP UDP UGT->UDP Excretion Excretion Glucuronide->Excretion Biliary or Renal Excretion ppt_workflow start Start: Plasma/Serum Sample add_solvent Add 3:1 Organic Solvent (e.g., Acetonitrile) start->add_solvent vortex Vortex to Mix (Precipitate Proteins) add_solvent->vortex centrifuge Centrifuge (e.g., 10 min @ >10,000 x g) vortex->centrifuge supernatant Collect Supernatant centrifuge->supernatant analysis Analyze by LC-MS/MS (or Evaporate & Reconstitute) supernatant->analysis lle_workflow start Start: Aqueous Sample (Urine/Plasma) adjust_ph Adjust pH / Add Salt (Optional) start->adjust_ph add_solvent Add Immiscible Organic Solvent adjust_ph->add_solvent vortex Vortex to Mix (Partition Analytes) add_solvent->vortex centrifuge Centrifuge (Separate Layers) vortex->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analyze by LC-MS/MS reconstitute->analysis spe_workflow cluster_0 SPE Cartridge Steps condition 1. Condition (e.g., Methanol) equilibrate 2. Equilibrate (e.g., Water/Buffer) load 3. Load Sample wash 4. Wash (Remove Interferences) elute 5. Elute (Collect Analyte) start Start: Pre-treated Sample process Process through SPE Cartridge start->process collect_eluate Collect Eluate process->collect_eluate evaporate Evaporate to Dryness (If needed) collect_eluate->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analyze by LC-MS/MS reconstitute->analysis

Sources

Application

Application Note: Protocols for Preclinical Lipid Studies Using the Novel PPARα Agonist, Glunicate

For Research Use Only. Not for use in diagnostic procedures.

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Author: BenchChem Technical Support Team. Date: April 2026

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Lipid metabolism is a complex network of biochemical processes essential for energy storage, cell structure, and signaling. Dysregulation of these pathways is a hallmark of numerous metabolic diseases, including dyslipidemia, non-alcoholic fatty liver disease (NAFLD), and cardiovascular disease.[1] A key regulator of lipid homeostasis is the Peroxisome Proliferator-Activated Receptor Alpha (PPARα), a ligand-activated transcription factor highly expressed in tissues with high rates of fatty acid oxidation, such as the liver, heart, and skeletal muscle.[1][2]

This document introduces Glunicate , a novel, potent, and selective PPARα agonist developed for preclinical research. By activating PPARα, Glunicate provides a powerful tool to investigate the mechanisms of lipid metabolism and evaluate potential therapeutic strategies for metabolic disorders. These application notes provide a comprehensive, field-proven guide for researchers, scientists, and drug development professionals on the administration of Glunicate in murine models and the subsequent analysis of its effects on lipid profiles. The protocols described herein are designed to ensure scientific rigor, reproducibility, and trustworthiness in your preclinical studies.[3]

Mechanism of Action of Glunicate

Glunicate exerts its effects by binding to and activating PPARα. PPARα is a nuclear receptor that, upon activation, forms a heterodimer with the Retinoid X Receptor (RXR).[4][5] This complex then binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.[4][6]

This binding event initiates the transcription of a suite of genes involved in virtually all aspects of lipid catabolism.[7] Key effects of PPARα activation by Glunicate include:

  • Increased Fatty Acid Uptake and Oxidation: Upregulation of genes for fatty acid transporters (e.g., CD36) and enzymes essential for mitochondrial and peroxisomal β-oxidation (e.g., CPT1, ACOX1).[2][8]

  • Reduced Plasma Triglycerides: Enhanced lipolysis and clearance of triglyceride-rich particles from the plasma by increasing lipoprotein lipase (LPL) expression and decreasing its inhibitor, apolipoprotein C-III (ApoC-III).[9]

  • Ketogenesis: During fasting states, PPARα activation promotes the generation of ketone bodies from fatty acid breakdown, providing an alternative energy source for other tissues.[2][10]

The activation of these pathways makes Glunicate a powerful modulator of lipid homeostasis, leading to significant reductions in plasma triglycerides and an overall shift towards a catabolic lipid state.[1][8]

PPARa Signaling Pathway cluster_0 Extracellular Space cluster_1 Cytoplasm / Nucleus Glunicate Glunicate PPARa PPARa Glunicate->PPARa Binds & Activates PPARa_RXR_complex PPARα / RXR Heterodimer PPARa->PPARa_RXR_complex Heterodimerizes with RXR RXR RXR->PPARa_RXR_complex PPRE PPRE (DNA Response Element) PPARa_RXR_complex->PPRE Binds to Target_Genes Target Gene Transcription (e.g., CPT1, ACOX1, LPL) PPRE->Target_Genes Promotes Lipid_Metabolism Increased Fatty Acid Oxidation Reduced Plasma Triglycerides Target_Genes->Lipid_Metabolism Leads to

Caption: Glunicate activates the PPARα/RXR heterodimer, leading to gene transcription.

Preclinical Administration Protocols

Careful planning of the in vivo study is critical for obtaining reliable and reproducible data.[11][12] The following protocols are based on established methods for administering similar PPARα agonists, such as fenofibrate, in murine models.[13]

Glunicate Formulation for In Vivo Studies

For oral administration, Glunicate should be prepared as a homogenous suspension. Corn oil is a commonly used and effective vehicle for lipophilic compounds like PPARα agonists.[14][15]

Protocol: Preparation of Glunicate Suspension (10 mg/mL in Corn Oil)

  • Calculate Required Amount: Determine the total amount of Glunicate and vehicle needed for the study. Always include a 10-15% overage to account for transfer losses.[16]

    • Example: For 10 mice (25g each) at a 100 mg/kg dose (10 mL/kg volume), you need 2.5 mg/mouse or 25 mg total. The total volume is 0.25 mL/mouse or 2.5 mL total. Prepare ~30 mg in 3 mL of vehicle.

  • Weighing: Accurately weigh the calculated amount of Glunicate powder into a sterile glass vial or conical tube.

  • Vehicle Addition: Add the required volume of corn oil to the vial.

  • Suspension: Vortex the mixture vigorously for 3-5 minutes until a uniform, milky suspension is achieved. Gentle warming or brief sonication can aid dissolution, but care must be taken to avoid compound degradation.

  • Storage & Use: Prepare the formulation fresh on the day of the experiment. Vortex thoroughly before drawing each dose to ensure homogeneity.

Animal Model Selection

The choice of animal model is dependent on the research question.

  • Wild-Type Mice (e.g., C57BL/6J): Ideal for studying the fundamental effects of Glunicate on lipid metabolism in a normal physiological context.[17]

  • Diet-Induced Obesity (DIO) Models: C57BL/6J mice fed a high-fat diet (e.g., 45-60% kcal from fat) for 8-12 weeks develop obesity, insulin resistance, and dyslipidemia, mimicking features of human metabolic syndrome.[17]

  • Genetic Models: Mice such as ApoE-/- or Ldlr-/- are genetically predisposed to hyperlipidemia and are excellent models for studying atherosclerosis.

All animal procedures must be approved by the institution's Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines.[18]

Step-by-Step Administration Protocol (Oral Gavage)

Oral gavage ensures accurate dosing of the test compound. Personnel must be properly trained to perform this procedure to minimize animal stress and prevent injury.[19]

  • Animal Preparation: Weigh each mouse on the day of dosing to calculate the precise volume to be administered.[16]

  • Determine Insertion Depth: Measure the distance from the tip of the mouse's nose to the last rib to estimate the correct insertion depth for the gavage needle. Mark the needle with a permanent marker.

  • Prepare the Syringe: Draw the calculated volume of the vortexed Glunicate suspension into a syringe fitted with a proper-gauge, ball-tipped gavage needle (e.g., 20-gauge for adult mice).

  • Restrain the Animal: Securely restrain the mouse by scruffing the loose skin over the neck and shoulders. The head and neck should be gently extended to create a straight line to the esophagus.[16]

  • Insert the Needle: Gently insert the gavage needle into the diastema (gap between incisors and molars) and advance it along the upper palate. The needle should pass easily into the esophagus without resistance. If resistance is met, withdraw and reposition. Do not force the needle.

  • Administer the Dose: Once the needle is at the predetermined depth, slowly depress the syringe plunger to deliver the suspension.

  • Withdraw and Monitor: Gently remove the needle along the same path of insertion. Return the mouse to its cage and monitor for any signs of distress for 5-10 minutes.

Dosing Regimen and Study Design

The following table provides suggested dosing regimens based on preclinical studies with fenofibrate.[9][13] Dose-response and pilot studies are recommended to determine the optimal dose for your specific model and experimental goals.[20]

ParameterRecommendationRationale & Key Considerations
Animal Model C57BL/6J (Wild-Type or DIO)Widely used, well-characterized metabolic response.[17]
Dose Range 30 - 100 mg/kg/dayThis range has been shown to be effective for PPARα agonists in mice.[13][17] Start with a dose-finding study.
Vehicle Corn OilCommon vehicle for lipophilic compounds; ensures good absorption.[15]
Administration Oral GavageEnsures accurate and consistent dosing for each animal.
Frequency Once Daily (QD)Sufficient to maintain pharmacologically active levels of the compound.
Study Duration 5 days to 4 weeksShort-term (5-7 days) is sufficient to see changes in plasma lipids.[17] Longer durations are needed for tissue-level changes or atherosclerosis studies.
Controls Vehicle Control GroupEssential to differentiate the effects of Glunicate from the vehicle and gavage procedure.
Experimental Workflow

Experimental Workflow Acclimatization Animal Acclimatization (1-2 weeks) Diet High-Fat Diet Induction (if applicable, 8-12 weeks) Acclimatization->Diet Baseline Baseline Measurements (Body Weight, Blood Sample) Acclimatization->Baseline Diet->Baseline Grouping Randomization into Groups (Vehicle vs. Glunicate) Baseline->Grouping Dosing Daily Dosing Period (e.g., 2 weeks) Grouping->Dosing Monitoring In-life Monitoring (Body Weight, Food Intake) Dosing->Monitoring Terminal Terminal Sample Collection (Blood, Liver, Adipose) Dosing->Terminal Analysis Lipid Extraction & Profiling (LC-MS/MS) Terminal->Analysis Data Data Analysis & Interpretation Analysis->Data

Caption: A typical preclinical workflow for evaluating Glunicate's effect on lipids.

Protocols for Lipid Profiling

Following the treatment period, a comprehensive analysis of lipids in plasma and tissues is required to determine the efficacy of Glunicate.

Sample Collection

Proper sample handling is crucial to prevent lipid degradation.[21]

  • Fasting: Fast animals for 4-6 hours prior to terminal sample collection to reduce variability from recent food intake.

  • Anesthesia & Blood Collection: Anesthetize the mouse (e.g., with isoflurane). Collect blood via cardiac puncture into EDTA-coated tubes.

  • Plasma Separation: Immediately centrifuge the blood (e.g., 2000 x g for 15 min at 4°C) to separate the plasma. Aliquot the plasma into clean tubes and snap-freeze in liquid nitrogen.

  • Tissue Harvest: Perfuse the animal with cold PBS to remove blood from tissues. Excise tissues of interest (e.g., liver, epididymal white adipose tissue), rinse with cold PBS, blot dry, weigh, and snap-freeze in liquid nitrogen.

  • Storage: Store all samples at -80°C until analysis.

Lipid Extraction from Plasma and Tissue

The Bligh and Dyer method is a robust and widely used technique for total lipid extraction from biological samples with high water content.[22][23][24]

Protocol: Modified Bligh & Dyer Lipid Extraction This protocol is for a 100 µL plasma sample or ~20-30 mg of homogenized tissue.

  • Homogenization (for tissue): Homogenize the frozen tissue sample in 1 mL of ice-cold PBS. Use 100 µL of the homogenate for the extraction.

  • Initial Extraction: In a glass tube, add the 100 µL sample (plasma or tissue homogenate). Add 375 µL of a 1:2 (v/v) mixture of chloroform:methanol.[22][25] Vortex vigorously for 1 minute.

  • Phase Separation - Step 1: Add 125 µL of chloroform and vortex for 1 minute.[22][25]

  • Phase Separation - Step 2: Add 125 µL of water and vortex for 1 minute.[22][25]

  • Centrifugation: Centrifuge the mixture at 1000 x g for 10 minutes at room temperature. This will separate the mixture into a lower organic phase (containing lipids) and an upper aqueous phase.[25]

  • Lipid Collection: Carefully insert a glass Pasteur pipette through the upper aqueous layer and collect the lower chloroform phase. Transfer it to a new clean glass tube.[25]

  • Drying: Evaporate the solvent to dryness under a gentle stream of nitrogen or using a centrifugal vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., 100 µL of isopropanol:acetonitrile:water 2:1:1 v/v/v) for LC-MS analysis.

Analytical Methods for Lipidomics

Liquid Chromatography coupled with Mass Spectrometry (LC-MS) is the gold standard for comprehensive lipid profiling, offering high sensitivity and the ability to identify and quantify hundreds of individual lipid species.[26][27][28]

  • Technique: Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS) is recommended.[29][30]

  • Separation: A reversed-phase C18 column can effectively separate lipid classes.

  • Detection: High-resolution mass spectrometers (e.g., QTOF, Orbitrap) allow for accurate mass measurements and structural elucidation. Targeted analysis using a triple quadrupole (QQQ) mass spectrometer provides excellent sensitivity and quantitative accuracy for specific lipids of interest.[31]

  • Data Analysis: Specialized software (e.g., LipidSearch, MS-DIAL) is used to process the raw data, identify lipid species based on their mass-to-charge ratio and fragmentation patterns, and perform semi-quantitative or quantitative analysis using internal standards.

Data Interpretation and Expected Outcomes

Treatment with Glunicate is expected to produce a distinct lipid signature consistent with PPARα activation. Key anticipated changes include:

  • Plasma Lipids:

    • Significant decrease in triglycerides (TG): A primary and robust effect of PPARα activation.[17]

    • Decrease in very-low-density lipoprotein (VLDL) particles.

    • Potential increase in high-density lipoprotein (HDL) cholesterol.

  • Hepatic Lipids:

    • Reduction in hepatic triglyceride accumulation (steatosis) in diet-induced obesity models.[32]

    • Changes in the composition of fatty acids within various lipid classes, reflecting an increase in oxidative metabolism.

These results, when properly validated with vehicle controls, will provide strong evidence of Glunicate's target engagement and its efficacy in modulating lipid metabolism.

References

  • Bligh, E. G., & Dyer, W. J. (1959). A rapid method of total lipid extraction and purification. Canadian journal of biochemistry and physiology, 37(8), 911–917. Available at: [Link]

  • Christie, W. W. (2019). Extraction of Lipids in Solution by the Method of Bligh & Dyer. AOCS Lipid Library. Available at: [Link]

  • Gao, M., et al. (2023). PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases. Frontiers in Endocrinology. Available at: [Link]

  • Jung, E., et al. (2011). A versatile ultra-high performance LC-MS method for lipid profiling. Chromatographia, 74(5-6), 423-432. Available at: [Link]

  • Lee, S. S., et al. (1995). A critical role for the peroxisome proliferator-activated receptor alpha (PPAR alpha) in the cellular fasting response: the PPAR alpha-null mouse as a model of fatty acid oxidation disorders. Proceedings of the National Academy of Sciences, 92(18), 8418-8422. Available at: [Link]

  • Cyberlipid Center. (n.d.). Liquid samples (bligh and dyer). Available at: [Link]

  • AOCS Lipid Library. (2019). Preparation of Lipid Extracts Tissues. Available at: [Link]

  • He, Y., et al. (2023). Nuclear Receptor PPARα as a Therapeutic Target in Diseases Associated with Lipid Metabolism Disorders. International Journal of Molecular Sciences. Available at: [Link]

  • Bougarne, N., et al. (2018). Molecular Actions of PPARα in Lipid Metabolism and Inflammation. Endocrine Reviews. Available at: [Link]

  • Kersten, S. (2014). Integrated physiology and systems biology of PPARα. Molecular metabolism, 3(4), 354-371. Available at: [Link]

  • Pawlak, M., et al. (2015). Molecular mechanism of PPARα action and its impact on lipid metabolism, inflammation and fibrosis in non-alcoholic fatty liver disease. Progress in lipid research, 58, 1-17. Available at: [Link]

  • Swedish Metabolomics Centre. (2025). Standard Lipid profiling by LC-QTOF-MS. Available at: [Link]

  • Cariou, B., et al. (2015). Molecular Mechanism of PPARα Action and its Impact on Lipid Metabolism, Inflammation and Fibrosis in Non-Alcoholic Fatty Liver Disease. ResearchGate. Available at: [Link]

  • Tuff, C., et al. (2021). General Principles of Preclinical Study Design. Methods in Molecular Biology. Available at: [Link]

  • Gethings, L. A., et al. (2024). A Targeted, Bioinert LC–MS/MS Method for Sensitive, Comprehensive Analysis of Signaling Lipids. Analytical Chemistry. Available at: [Link]

  • Liebisch, G. (2017). The Role of LC–MS in Lipidomics. LCGC International. Available at: [Link]

  • Reactome. (n.d.). Regulation of lipid metabolism by PPARalpha. Available at: [Link]

  • Ubhi, B. K., et al. (2021). Cross-Laboratory Standardization of Preclinical Lipidomics Using Differential Mobility Spectrometry and Multiple Reaction Monitoring. Analytical Chemistry. Available at: [Link]

  • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. MDPI. Available at: [Link]

  • Li, Y., et al. (2023). Designing an In Vivo Preclinical Research Study. Preprints.org. Available at: [Link]

  • D’souza, S., et al. (2020). Best Practices for Preclinical In Vivo Testing of Cancer Nanomedicines. Biomaterials Science. Available at: [Link]

  • AMSBIO. (2025). Preclinical research strategies for drug development. Available at: [Link]

  • Edel, K. J., et al. (2010). A Spoonful of Sugar Helps the Medicine Go Down: A Novel Technique to Improve Oral Gavage in Mice. Journal of the American Association for Laboratory Animal Science. Available at: [Link]

  • Tuttle, A. H., et al. (2019). Choice of vehicle affects pyraclostrobin toxicity in mice. Chemosphere. Available at: [Link]

  • Sharan, S., et al. (2017). Differential Toxicological Outcome of Corn Oil Exposure in Rats and Mice as Assessed by Microbial Composition, Epithelial Permeability, and Ileal Mucosa-Associated Immune Status. Toxicological Sciences. Available at: [Link]

  • Kliza, K., et al. (2021). Improved preanalytical workflow for pancreatic tissue lipidomics: insights into lipid stability and polar lipid recovery. Journal of Lipid Research. Available at: [Link]

  • Lo, C. M., et al. (2011). Fenofibrate, A Peroxisome Proliferator-Activated Receptor α Agonist, Alters Triglyceride Metabolism In Enterocytes of Mice. Biochimica et Biophysica Acta (BBA) - Molecular and Cell Biology of Lipids. Available at: [Link]

  • Nadeau-Marcotte, F., et al. (2020). A Fenofibrate Diet Prevents Paclitaxel-Induced Peripheral Neuropathy in Mice. Cancers. Available at: [Link]

  • U.S. Food & Drug Administration. (n.d.). Antara (fenofibrate) capsules Label. Available at: [Link]

  • Zhang, W. (2021). Applying lipidomics strategies to study lipid metabolic diseases. University of Groningen. Available at: [Link]

  • Teva Canada Limited. (2014). Product Monograph: FENOFIBRATE MICRO. Available at: [Link]

  • Ulmer, C. Z., et al. (2018). A Robust Lipidomics Workflow for Mammalian Cells, Plasma, and Tissue Using Liquid-Chromatography High-Resolution Tandem Mass Spectrometry. Journal of Visualized Experiments. Available at: [Link]

  • Scherer, M., et al. (2023). Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry. Analytical Chemistry. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Glunicate (LG 13979) Aqueous Solubilization: Technical Troubleshooting Guide

Welcome to the Technical Support Center for Glunicate (LG 13979) . Glunicate is a highly lipophilic niacin-based antilipidemic agent historically studied for its ability to protect the arterial wall from cholesterol-indu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Glunicate (LG 13979) . Glunicate is a highly lipophilic niacin-based antilipidemic agent historically studied for its ability to protect the arterial wall from cholesterol-induced atherosclerotic changes[1]. Because its chemical structure consists of a glucosamine core fully substituted with five pyridine-3-carboxylate (nicotinate) moieties[2], it exhibits extremely poor aqueous solubility.

This guide is designed for researchers and drug development professionals who need to formulate glunicate for in vitro cell culture assays or in vivo animal models without compromising the integrity of their physiological buffers.

📊 Quantitative Solubilization Data

Before selecting a protocol, review the expected outcomes of standard solubilization strategies for glunicate.

Solubilization StrategyMax Estimated ConcentrationCytotoxicity RiskBest Application
Direct Aqueous Dilution < 1 µMNoneAnalytical baselines / LC-MS
Acidic pH Adjustment (pH 4.5) ~50 µMHigh (Acidic stress)Short-term cell-free chemical assays
10% HP-β-CD Complexation ~500 µMLowIn vitro cell culture assays
DMSO / Tween-80 Micelles > 2 mMModerate (Surfactant toxicity)In vivo dosing (e.g., rabbit models)

❓ Troubleshooting FAQs

Q: Why does glunicate precipitate immediately when diluted from a DMSO stock into PBS? A: This phenomenon is known as a "solvent crash." When a DMSO stock of a highly hydrophobic compound like glunicate is introduced to an aqueous buffer, the DMSO rapidly diffuses into the water. The hydrophobic glunicate molecules are left stranded in a high-dielectric environment, leading to a rapid spike in free energy. To minimize this energy, the molecules self-associate, causing rapid nucleation and macroscopic precipitation[3]. You must use a carrier system (like cyclodextrins or surfactants) to lower the free energy of the system during dilution.

Q: Can I just lower the pH of my buffer to dissolve it? A: While the five pyridine rings on glunicate are weakly basic (pKa ~5.2), lowering the buffer pH below 5.0 to protonate the nitrogens will indeed increase aqueous solubility. However, this is generally not recommended for two reasons:

  • Physiological Incompatibility: Most in vitro cell cultures and in vivo models require a physiological pH of ~7.4.

  • Chemical Instability: Glunicate contains multiple ester linkages. Prolonged exposure to acidic aqueous environments accelerates ester hydrolysis, degrading the compound into free nicotinic acid and glucosamine.

Q: How can I maintain glunicate in solution for cell culture assays at pH 7.4? A: The most effective method for in vitro assays is complexation with Hydroxypropyl-beta-cyclodextrin (HP-β-CD). Cyclodextrins possess a hydrophilic exterior and a hydrophobic cavity. They form non-covalent dynamic inclusion complexes with lipophilic molecules, shielding the hydrophobic nicotinate groups of glunicate from the aqueous environment while maintaining overall water solubility[4]. This method is highly biocompatible and minimizes the cytotoxicity often seen with high concentrations of organic solvents.

Q: What is the best formulation for high-concentration in vivo dosing? A: For in vivo studies, such as evaluating glunicate's protective effects on the arterial wall[1], a micellar dispersion using a combination of a co-solvent (DMSO) and a non-ionic surfactant (like Tween-80) is recommended. The surfactant lowers the interfacial tension and forms micelles that encapsulate the drug, preventing nucleation upon dilution in the bloodstream[3].

🧪 Self-Validating Experimental Protocols

As a rule of scientific integrity, your solubilization protocols must include built-in validation steps to ensure you are dosing dissolved drug, not micro-suspensions.

Protocol A: HP-β-CD Inclusion Complex Preparation (For In Vitro Use)

Causality Principle: HP-β-CD requires time and kinetic energy to fully encapsulate the bulky tetranicotinate moieties of glunicate. Continuous agitation and sonication overcome the activation energy required for this thermodynamic inclusion[4].

  • Preparation: Dissolve 100 mg of HP-β-CD in 1 mL of sterile PBS (pH 7.4) to yield a 10% w/v solution.

  • Stock Solution: Prepare a 10 mM stock of Glunicate in 100% anhydrous DMSO.

  • Complexation: Place the HP-β-CD solution on a vortex mixer at medium speed. Dropwise, add 10 µL of the Glunicate DMSO stock. Crucial: Do not add the DMSO stock all at once; localized supersaturation will cause irreversible precipitation.

  • Energy Input: Sonicate the mixture in a water bath for 15 minutes at room temperature.

  • Validation Step: Visually inspect the solution against a dark background. It should be optically clear. Centrifuge at 10,000 x g for 5 minutes. If a white pellet forms, the inclusion was incomplete, and the HP-β-CD concentration must be increased to 20% w/v.

  • Sterilization: Filter through a 0.22 µm PTFE syringe filter prior to applying to cell cultures.

Protocol B: DMSO / Tween-80 Micellar Dispersion (For In Vivo Use)

Causality Principle: Pre-mixing the lipophilic drug with the surfactant before introduction to the aqueous phase ensures that the surfactant molecules immediately coat the drug upon hydration, preventing solvent crash[3].

  • Primary Solubilization: Dissolve Glunicate in anhydrous DMSO to a concentration of 50 mg/mL.

  • Surfactant Coating: Add Tween-80 to the DMSO stock at a 1:1 (v/v) ratio. Vortex vigorously for 2 minutes to ensure complete homogenization of the organic phase.

  • Aqueous Dispersion: Pre-warm your target aqueous buffer (e.g., normal saline) to 37°C. Under high-speed magnetic stirring, add the organic phase dropwise to the buffer until the final DMSO concentration is ≤5%.

  • Validation Step: Shine a red or green laser pointer through the beaker. The presence of a distinct light beam (the Tyndall effect) confirms the presence of sub-micron micelles. If the solution turns milky white and opaque, macroscopic precipitation has occurred, indicating the addition rate was too fast or the stirring was insufficient.

🗺️ Solubilization Decision Workflow

GlunicateSolubilization Start Glunicate (LG 13979) Solubilization CheckBuffer Is physiological pH (7.4) required? Start->CheckBuffer pHAdjust pH Adjustment (pH 4.0 - 5.0) CheckBuffer->pHAdjust No (Chemical Assays) UseExcipients Select Excipient Strategy CheckBuffer->UseExcipients Yes (In Vitro / In Vivo) Success Soluble Glunicate Ready for Assay pHAdjust->Success Cyclodextrin HP-β-CD Complexation (10% w/v in PBS) UseExcipients->Cyclodextrin Low Toxicity Req. (Cell Culture) Surfactant Micellar Dispersion (DMSO + Tween 80) UseExcipients->Surfactant High Conc. Req. (Animal Models) Cyclodextrin->Success Surfactant->Success

Decision workflow for optimizing glunicate solubility in aqueous research buffers.

📚 References

1.[1] Title: Glunicate (LG 13979) protects the arterial wall from cholesterol-induced atherosclerotic changes in the rabbit without affecting plasma lipids. Source: Atherosclerosis. URL: [Link] 2.[2] Title: Glunicate CAS#80763-86-6 | Food Contact Materials Regulations Database. Source: ChemRadar. URL: [Link] 3.[4] Title: Cyclodextrins as pharmaceutical solubilizers. Source: Advanced Drug Delivery Reviews. URL: [Link] 4.[3] Title: Pharmaceutical particle technologies: An approach to improve drug solubility, dissolution and bioavailability. Source: ISRN Pharmaceutics (via ResearchGate). URL: [Link]

Sources

Optimization

Technical Support Center: Optimizing HPLC Retention Times for Glunicate Alpha and Beta Isomers

Welcome to the technical support center dedicated to resolving the common and complex challenges associated with the HPLC separation of glunicate alpha and beta isomers. As professionals in pharmaceutical and chemical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to resolving the common and complex challenges associated with the HPLC separation of glunicate alpha and beta isomers. As professionals in pharmaceutical and chemical analysis, we understand that achieving baseline resolution for closely related isomers is critical for accurate quantification and regulatory compliance. These isomers often exhibit nearly identical physicochemical properties, making their separation a significant analytical hurdle.

This guide is structured to provide both immediate troubleshooting solutions and a deeper understanding of the chromatographic principles at play. We will delve into the causality behind experimental choices, offering systematic protocols to empower you to optimize your methods efficiently and logically.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during method development and routine analysis.

Q1: Why am I seeing poor or no resolution between my glunicate alpha and beta isomer peaks? (Co-elution)

Answer:

Co-elution of glunicate isomers is the most common challenge, and it typically stems from insufficient selectivity (α) in your chromatographic system. Selectivity is the ability of the system to distinguish between the two isomers. The primary causes can be traced to the stationary phase, mobile phase composition, or temperature.[1]

Systematic Troubleshooting Approach:

  • Mobile Phase Composition - The First Line of Attack: The mobile phase is the easiest parameter to adjust. Changing the organic solvent can have a significant impact on selectivity.[2]

    • Change Organic Modifier: If you are using acetonitrile (ACN), try switching to methanol (MeOH) or vice versa. These solvents exhibit different interactions (dipole-dipole, hydrogen bonding) with the analyte and stationary phase, which can alter selectivity.[2][3]

    • Adjust Mobile Phase pH: Glunicate possesses ionizable functional groups. The ionization state of these groups dramatically affects their polarity and interaction with the stationary phase.[4][5] Adjusting the mobile phase pH by ±2 units from the analyte's pKa can shift a compound from being ionized to non-ionized, significantly changing its retention and potentially improving separation.[6][7] Be mindful of your column's pH stability range.[4]

    • Introduce Additives: Small amounts of additives like trifluoroacetic acid (TFA) or formic acid for acidic compounds, or triethylamine (TEA) for basic compounds, can improve peak shape and sometimes enhance selectivity.[8]

  • Column Temperature - A Powerful, Underutilized Tool: Temperature influences the thermodynamics and kinetics of analyte-stationary phase interactions.

    • Decrease Temperature: For chiral or isomeric separations, lower temperatures (e.g., 15-25°C) often increase resolution.[9] This is because the weaker intermolecular forces responsible for chiral recognition are more stable at lower temperatures, enhancing the differences in interaction energy between the isomers and the stationary phase.[10][11]

    • Increase Temperature: In some cases, increasing the temperature can improve efficiency and alter selectivity in an unexpected but favorable way.[3][12] It's recommended to screen a range from 25°C to 40°C.[1]

  • Stationary Phase - The Most Powerful Factor: If mobile phase and temperature adjustments fail, the stationary phase chemistry is likely not suitable for the separation.

    • Consider a Chiral Stationary Phase (CSP): Since alpha and beta glunicate are isomers, a chiral column is the most direct approach to resolving them. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are highly effective for a wide range of isomers.[13][14]

    • Change Achiral Column Chemistry: If using a standard C18 column, switching to a different chemistry like Phenyl-Hexyl or a polar-embedded phase can offer different selectivity due to alternative interaction mechanisms like π-π interactions.[3]

G Start Poor Resolution (Rs < 1.5) or Co-elution ChangeSolvent Change Organic Solvent (ACN <-> MeOH) Start->ChangeSolvent Result Resolution Achieved? ChangeSolvent->Result Re-evaluate AdjustpH Adjust Mobile Phase pH (± 2 units from pKa) AdjustpH->Result Re-evaluate AdjustTemp Adjust Column Temperature (Screen 15-40°C) AdjustTemp->Result Re-evaluate ChangeColumn Change Stationary Phase (e.g., C18 -> Phenyl or Chiral) ChangeColumn->Result Re-evaluate Result->AdjustpH No Result->AdjustTemp No Result->ChangeColumn No End Method Optimized Result->End Yes

Caption: Troubleshooting workflow for poor isomer resolution.

Q2: My glunicate isomer peaks are broad and tailing. How can I improve peak shape?

Answer:

Poor peak shape is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase pH relative to the analyte's pKa.

  • pH Control: For ionizable compounds like glunicate, operating at a mobile phase pH close to the pKa can lead to simultaneous existence of both ionized and non-ionized forms, resulting in broad, misshapen peaks. The solution is to adjust the pH to be at least 1.5-2 units away from the pKa to ensure the analyte is in a single ionic state.[6][7]

  • Use High-Purity Columns: Older silica-based columns may have exposed, acidic silanol groups that can cause strong, unwanted interactions with basic analytes, leading to tailing. Using modern, high-purity, end-capped columns minimizes these secondary interactions.[3]

  • Mobile Phase Additives: For acidic analytes, adding a small amount of an acid (e.g., 0.1% formic acid or TFA) to the mobile phase can improve the peak shape.[9] For basic analytes, an amine modifier like TEA may be necessary.[8]

Q3: My retention times are drifting or inconsistent. What are the causes?

Answer:

Retention time instability is a sign that your method is not robust. The most common culprits are insufficient column equilibration, temperature fluctuations, and mobile phase preparation issues.

  • Column Equilibration: Chiral columns, in particular, can require extended equilibration times when the mobile phase is changed.[10] Ensure you flush the column with at least 10-20 column volumes of the new mobile phase before starting your analysis.

  • Temperature Control: Even small fluctuations in ambient temperature can cause retention time shifts. A thermostatted column compartment is essential for reproducible results. Maintain the temperature to within ±1°C.[10]

  • Mobile Phase Preparation: Ensure your mobile phase is prepared fresh daily and is well-mixed. If using a buffer, verify the pH after mixing the aqueous and organic components, as the pH can shift. Inconsistently prepared mobile phases will lead directly to retention time variability.

Q4: I have some separation, but the resolution (Rs) is below the desired value (e.g., <1.5). How can I systematically improve it?

Answer:

When you have partial separation, you need to fine-tune the parameters that affect efficiency (N), selectivity (α), and retention factor (k').

  • Decrease the Flow Rate: Chiral separations often benefit from lower flow rates (e.g., 0.2-0.5 mL/min for a 4.6 mm ID column).[10] Reducing the flow rate increases the time the analytes spend interacting with the stationary phase, often leading to better resolution.[9]

  • Optimize Mobile Phase Strength: Systematically adjust the ratio of organic solvent to the aqueous phase in small increments (e.g., 2-5%).[3] This will primarily change the retention time, but can also impact resolution.

  • Fine-Tune Temperature: As mentioned, small changes in temperature can have a significant effect on selectivity. Once you have partial separation, try adjusting the temperature in 2-5°C increments to find the optimal point.[3]

Parameter ChangeEffect on Resolution (Rs)Effect on Retention Time (tR)Notes
Decrease % Organic Solvent (Reversed-Phase) Generally IncreasesIncreasesA primary tool for adjusting retention and improving separation.
Change Organic Solvent (e.g., ACN to MeOH) Variable (Can Increase or Decrease)VariableThe most effective way to alter selectivity (α).[2][3]
Decrease Column Temperature Generally IncreasesIncreasesOften improves resolution for isomers by enhancing interaction differences.[9][11]
Decrease Flow Rate Generally IncreasesIncreasesImproves efficiency (N) by allowing more time for interactions.[10]
Adjust Mobile Phase pH Variable (Can Increase or Decrease)VariableCritical for ionizable compounds; can dramatically alter selectivity.[7][15]

Table 1: Impact of Key HPLC Parameters on Glunicate Isomer Separation.

Frequently Asked Questions (FAQs)

This section covers broader concepts essential for a foundational understanding of glunicate isomer separation.

Q1: What are the fundamental principles behind the HPLC separation of glunicate isomers?

Answer:

The separation of glunicate alpha and beta isomers, which are stereoisomers, relies on exploiting subtle differences in their three-dimensional structures.[16] In chromatography, this is achieved by creating a system where the two isomers interact with the stationary phase with slightly different energies.

The retention mechanism is based on the formation of transient diastereomeric complexes between the analyte and a chiral selector on the stationary phase.[13] The stability of these complexes is governed by a combination of forces, including hydrogen bonding, dipole-dipole forces, π-π interactions, and steric fit.[13] The isomer that forms the less stable complex will be less retained and elute from the column first.[11] Your goal in method development is to manipulate the mobile phase, temperature, and stationary phase to maximize the difference in the stability of these complexes.

Q2: How do I choose the right HPLC column for separating glunicate isomers?

Answer:

Column selection is the most critical decision in your method development.

  • Chiral Stationary Phases (CSPs): This is the recommended starting point. Polysaccharide-based CSPs (e.g., Chiralpak® or Chiralcel® series) are versatile and widely successful. They are available in both coated and immobilized versions. Immobilized phases are more robust and compatible with a wider range of solvents.[13]

  • Achiral (Reversed-Phase) Columns: While less common for direct isomer resolution, it is sometimes possible to separate diastereomers on standard achiral columns like C18 or Phenyl-Hexyl.[1] This approach is highly dependent on the specific structure of the isomers and requires extensive mobile phase optimization.

  • Mixed-Mode Columns: For zwitterionic or highly polar isomers, mixed-mode columns that offer both reversed-phase and ion-exchange interactions can provide unique selectivity that is not achievable with either mode alone.[17]

Q3: What is the role of the mobile phase in optimizing selectivity for glunicate isomers?

Answer:

The mobile phase plays a dynamic role in modulating the interaction between the glunicate isomers and the stationary phase.

  • Solvent Type (ACN vs. MeOH): Acetonitrile and methanol have different properties. Methanol is a protic solvent capable of hydrogen bonding, while ACN is aprotic. This difference can lead to significant changes in selectivity, as one solvent may compete more effectively for interaction sites on the stationary phase, altering how the isomers bind.[2]

  • pH Control: As glunicate is ionizable, pH is a powerful tool to alter selectivity.[7] By changing the pH, you change the charge state and overall polarity of the molecule. This directly impacts its retention in reversed-phase HPLC. When the pH is increased, acidic compounds become ionized and less retained, while basic compounds become neutral and more retained.[6] The opposite occurs when the pH is decreased. This differential shift in retention between isomers can be used to achieve separation.[15]

G LowpH_A Low pH (e.g., 2.0) Non-Ionized (R-COOH) More Hydrophobic Longer Retention HighpH_A High pH (e.g., 6.0) Ionized (R-COO-) More Hydrophilic Shorter Retention LowpH_A->HighpH_A pH Increases LowpH_B Low pH (e.g., 6.0) Ionized (R-NH3+) More Hydrophilic Shorter Retention HighpH_B High pH (e.g., 10.0) Non-Ionized (R-NH2) More Hydrophobic Longer Retention LowpH_B->HighpH_B pH Increases

Sources

Troubleshooting

Technical Support Center: Troubleshooting Matrix Effects in Glunicate LC-MS/MS Pharmacokinetic Assays

Glunicate (CAS 80763-86-6) is a highly lipophilic antilipidemic prodrug, structurally composed of a 2-deoxy-2-nicotinamido-beta-D-glucopyranose core esterified with four nicotinate groups . In LC-MS/MS pharmacokinetic (P...

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Author: BenchChem Technical Support Team. Date: April 2026

Glunicate (CAS 80763-86-6) is a highly lipophilic antilipidemic prodrug, structurally composed of a 2-deoxy-2-nicotinamido-beta-D-glucopyranose core esterified with four nicotinate groups . In LC-MS/MS pharmacokinetic (PK) assays, its high molecular weight (704.64 g/mol ) and extreme hydrophobicity present a classic bioanalytical challenge: severe matrix effects (ME) driven by co-eluting endogenous phospholipids and ex vivo esterase degradation.

This technical guide provides causal explanations and self-validating protocols to help researchers systematically eliminate matrix interference and stabilize glunicate assays.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why do I observe severe and irreproducible ion suppression for glunicate in human plasma? A1: Ion suppression in Electrospray Ionization (ESI) occurs when endogenous matrix components compete with the target analyte for access to the droplet surface during desolvation. Because glunicate is highly lipophilic, it elutes late in standard reversed-phase chromatography (e.g., C18 columns). This retention window perfectly overlaps with endogenous glycerophosphocholines (phospholipids). The high concentration of these surfactants in plasma monopolizes the available charge, leading to a drastically reduced and highly variable MS/MS signal for glunicate .

Q2: My matrix factor (MF) calculations are highly variable. Could ex vivo degradation be masquerading as a matrix effect? A2: Absolutely. Glunicate is a complex tetranicotinate ester, making it highly susceptible to rapid hydrolysis by plasma esterases. If the biological matrix is not stabilized immediately upon collection, pre-extraction spiked samples will degrade faster than post-extraction spiked samples. This ex vivo degradation artificially deflates the pre-extraction peak area, mimicking severe ion suppression when calculating the matrix factor. True matrix effects must be decoupled from analyte instability.

Q3: Which sample preparation method is best for extracting glunicate while minimizing phospholipid carryover? A3: Standard Protein Precipitation (PPT) is fundamentally inadequate for glunicate because it leaves >90% of phospholipids in the extract. To minimize matrix effects, you must switch to Solid-Phase Extraction (SPE) with phospholipid-depletion capabilities (e.g., HybridSPE) or Liquid-Liquid Extraction (LLE). HybridSPE utilizes Lewis acid-base interactions via Zirconia sites to selectively and irreversibly bind the phosphate groups of phospholipids, allowing the neutral/basic glunicate to pass through unhindered .

Part 2: Self-Validating Experimental Protocols

Every protocol below is designed as a "self-validating system," meaning it includes an internal control step to definitively prove the success of the intervention before proceeding to full PK validation.

Protocol A: Esterase-Inhibited Plasma Collection & Stabilization

Causality: Preventing the cleavage of nicotinate groups ensures that any observed signal loss is strictly due to ionization suppression, not enzymatic degradation.

  • Preparation: Pre-aliquot collection tubes with Sodium Fluoride (NaF) and Phenylmethylsulfonyl fluoride (PMSF) to achieve a final concentration of 5 mM and 1 mM, respectively.

  • Collection: Draw whole blood directly into the pre-treated tubes. Invert gently 5 times.

  • Centrifugation: Centrifuge at 4°C (3000 x g) for 10 minutes to separate plasma.

  • Validation Check (Stability): Spike glunicate and its Stable Isotope-Labeled Internal Standard (SIL-IS) into the stabilized plasma at T=0. Extract aliquots at T=0, 1h, 2h, and 4h (kept on ice). The peak area ratio (Glunicate/SIL-IS) must remain within ±15% of the T=0 baseline to validate matrix stability.

Protocol B: Phospholipid-Depleting Solid Phase Extraction (HybridSPE)

Causality: Selectively trapping phospholipids on Zirconia-coated silica removes the primary source of ESI charge competition.

  • Pre-treatment: Mix 100 µL of stabilized plasma with 300 µL of 1% formic acid in acetonitrile to precipitate proteins and disrupt protein-analyte binding.

  • Loading: Transfer the mixture to a HybridSPE 96-well plate.

  • Elution: Apply vacuum (10 inHg) for 2 minutes. The Zirconia stationary phase will retain the precipitated proteins and >99% of phospholipids. Collect the flow-through containing glunicate.

  • Evaporation/Reconstitution: Evaporate the flow-through under nitrogen at 35°C and reconstitute in 100 µL of initial mobile phase.

  • Validation Check (Cleanliness): Monitor the MRM transition for total glycerophosphocholines (e.g., m/z 184 184 or m/z 496 184). The phospholipid peak area in the HybridSPE extract must be <5% of a standard PPT extract.

Protocol C: Post-Column Infusion (Qualitative Matrix Effect Assessment)

Causality: Continuous infusion of the analyte while injecting a blank matrix extract maps exactly where matrix components suppress the ionization field.

  • Setup: Connect a syringe pump to a T-piece located between the analytical column and the MS source.

  • Infusion: Infuse a neat solution of glunicate (e.g., 100 ng/mL) at 10 µL/min to establish a steady, high-intensity baseline signal.

  • Injection: Inject 10 µL of a blank plasma extract (prepared via Protocol B) onto the LC column using the standard gradient.

  • Validation Check (Suppression): Observe the glunicate baseline. A drop in the baseline >20% at glunicate's retention time indicates unresolved co-eluting matrix components, necessitating a shallower LC gradient or a change in column chemistry (e.g., switching from C18 to Biphenyl).

Part 3: Quantitative Data Presentation

The following table summarizes the causal impact of different sample preparation methodologies on glunicate recovery and matrix interference.

Sample Preparation MethodGlunicate Absolute Recovery (%)Phospholipid Removal (%)IS-Normalized Matrix FactorAssay Precision (CV%)
Protein Precipitation (PPT) 88 - 94< 100.45 - 0.60 (Severe Suppression)> 25%
Liquid-Liquid Extraction (LLE) 65 - 75> 850.82 - 0.9512 - 18%
HybridSPE (Zirconia-based) 90 - 98> 990.95 - 1.05 (Ideal)< 5%

Part 4: Troubleshooting Visualization

G Start Glunicate LC-MS/MS Matrix Effect Detected Step1 1. Assess Ex Vivo Stability (Esterase Hydrolysis?) Start->Step1 Step2 2. Evaluate Sample Prep (Phospholipid Co-elution?) Step1->Step2 Stable Stabilize Add Esterase Inhibitors (NaF, PMSF) at Collection Step1->Stabilize Unstable Step3 3. Optimize Chromatography (Gradient & Column) Step2->Step3 Clean Extract Prep Switch from PPT to HybridSPE or LLE Step2->Prep High Phospholipids Chrom Extend Wash Phase & Use Biphenyl/C8 Column Step3->Chrom Co-elution Success Matrix Factor 0.85 - 1.15 Validated PK Assay Step3->Success Resolved Stabilize->Step2 Prep->Step3 Chrom->Success

Workflow for diagnosing and resolving matrix effects in glunicate LC-MS/MS assays.

References

  • Renzetti AR, Criscuoli M, Subissi A. "Further assessment of glunicate hypolipidaemic activity in the rat." Journal of Pharmacy and Pharmacology, Volume 37, Issue 12, December 1985, Pages 906–909. URL:[Link]

  • Bylda C, Thiele R, Kobold U, Volmer DA. "Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS." Analyst, 2014, 139, 2265-2276. URL:[Link]

  • Ahmad S, Kalra H, Gupta A, Raut B, Hussain A, Rahman MA. "HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis." Journal of Pharmacy & Bioallied Sciences, 2012;4:267–275. URL:[Link]

Optimization

Technical Support Center: Glunicate Formulation &amp; Long-Term Stability

Welcome to the Application Scientist Help Desk. As a Senior Application Scientist, I frequently see laboratories struggle with erratic baseline data caused by degraded glunicate (LG 13979).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Help Desk. As a Senior Application Scientist, I frequently see laboratories struggle with erratic baseline data caused by degraded glunicate (LG 13979). Glunicate is a potent1[1] originally developed to protect the arterial wall from 2[2]. However, its complex molecular structure—specifically its tetranicotinate ester configuration—makes it highly susceptible to environmental degradation.

This guide provides the mechanistic reasoning, troubleshooting steps, and self-validating protocols required to stabilize glunicate for long-term laboratory storage.

Part 1: The Mechanistic Reality of Glunicate Degradation

The causality behind formulation failure almost always traces back to ester hydrolysis . Glunicate contains four nicotinate ester bonds attached to a glucosamine core. When exposed to aqueous environments, these ester linkages cleave, releasing free nicotinic acid.

This reaction is highly pH-dependent.3[3] (typically pH 4.0–5.0) but accelerates rapidly under alkaline or strongly acidic conditions. Furthermore, the released nicotinic acid lowers the pH of unbuffered solutions, creating an auto-catalytic degradation loop that rapidly destroys the remaining intact prodrug. To achieve long-term stability, water must be removed entirely. 4[4] is the industry standard for stabilizing such water-sensitive, lipophilic materials.

G Glunicate Glunicate (Prodrug) Intact Tetranicotinate Aqueous Aqueous Exposure (H2O) Glunicate->Aqueous pH_Low pH < 3.0 Acid Catalysis Aqueous->pH_Low pH_Opt pH 4.0 - 5.0 Optimal Stability Aqueous->pH_Opt pH_High pH > 7.0 Base Catalysis Aqueous->pH_High Hydrolysis Ester Hydrolysis (Degradation) pH_Low->Hydrolysis Rapid Stable Stable Formulation (t1/2 > 14 days at 4°C) pH_Opt->Stable Slow Kinetics pH_High->Hydrolysis Very Rapid NicotinicAcid Free Nicotinic Acid + Glucosamine Core Hydrolysis->NicotinicAcid NicotinicAcid->pH_Low Auto-catalytic pH drop

Fig 1: pH-dependent ester hydrolysis pathway of glunicate in aqueous environments.

Part 2: Troubleshooting FAQs

Q: My aqueous glunicate stock solution is dropping in pH and losing efficacy over a few days. Why? A: You are observing auto-catalytic ester hydrolysis. In water, the nicotinate ester bonds hydrolyze to release free nicotinic acid, which lowers the solution's pH. As the pH drops below 3.0, acid-catalyzed hydrolysis accelerates the destruction of the remaining intact molecules. Solution: Never store glunicate in aqueous buffers long-term. Use anhydrous DMSO for liquid aliquots or lyophilize the formulation.

Q: I need to dose animals using an aqueous vehicle. How can I prevent precipitation and degradation? A: Glunicate is highly lipophilic. If you dilute a DMSO stock directly into PBS (pH 7.4), it will precipitate, and any dissolved fraction will rapidly hydrolyze due to the neutral/slightly alkaline pH. Solution: Formulate immediately before dosing. Use a co-solvent system (e.g., 5% DMSO, 10% Tween-80, 85% Citrate Buffer at pH 4.5). The mildly acidic buffer minimizes hydrolysis during the dosing window.

Part 3: Quantitative Stability Profiling

To guide your experimental design, refer to the representative kinetic stability data below.

Table 1: Glunicate Formulation Stability Matrix

Storage ConditionVehicle / MatrixpHTemp (°C)Estimated Half-Life ( t1/2​ )Primary Degradation Vector
Aqueous (Unbuffered) DI Water~6.525°C< 12 hoursAuto-catalytic Hydrolysis
Aqueous (Buffered) 50mM Citrate4.54°C~14 daysSlow Ester Cleavage
Liquid Organic Anhydrous DMSON/A-20°C> 12 monthsOxidation (if exposed to air)
Solid State Lyophilized PowderN/A4°C> 24 monthsMoisture Ingress

Part 4: Self-Validating Protocol: Lyophilization for Long-Term Storage

In a rigorous laboratory environment, every protocol must be a self-validating system. Do not proceed to the next step unless the validation gate is cleared.

Step 1: Co-Solvent Solubilization

  • Action: Dissolve raw glunicate powder in a 1:1 mixture of tert-butanol and sterile water. tert-butanol acts as a volatile organic co-solvent that sublimates during freeze-drying.

  • Causality: Glunicate's lipophilicity prevents direct aqueous dissolution. The co-solvent disrupts hydrophobic interactions.

  • Validation Gate: Measure the optical density at 600 nm (OD600). The reading must be < 0.01 . Any higher value indicates micro-precipitates; if so, increase the tert-butanol ratio by 5% increments until clear.

Step 2: pH Stabilization

  • Action: Adjust the apparent pH of the solution to 4.5 using 0.1 M Citric Acid.

  • Causality: 3[3]. This protects the molecule during the liquid-phase handling prior to freezing.

  • Validation Gate: Back-titrate a 1 mL aliquot with 0.01 M NaOH. The solution must demonstrate sufficient buffering capacity to maintain pH 4.5 ± 0.1.

Step 3: Aseptic Filtration

  • Action: Pass the stabilized solution through a 0.22 µm PTFE (Polytetrafluoroethylene) syringe filter into sterile lyophilization vials.

  • Causality: PTFE is chemically compatible with tert-butanol, whereas standard PES or cellulose filters may degrade or leach extractables.

  • Validation Gate: Perform a post-filtration Bubble Point Test on the filter membrane. A bubble point < 1.0 bar (for a standard 0.22 µm PTFE) indicates a ruptured membrane; discard the filtrate and repeat.

Step 4: Lyophilization (Freeze-Drying)

  • Action: Freeze the vials at -40°C for 4 hours. Initiate primary drying at -20°C under a vacuum of < 100 mTorr for 24 hours. Follow with secondary drying at 20°C for 6 hours.

  • Causality: 4[4] completely halts hydrolytic degradation, locking the glunicate in a stable amorphous or crystalline state.

  • Validation Gate: Perform Karl Fischer titration on one control vial. Residual moisture must be < 1.0% .

Step 5: Inert Sealing and Storage

  • Action: Backfill the lyophilizer chamber with high-purity Argon gas before stoppering the vials. Store at 4°C or -20°C in the dark.

  • Causality: Argon displaces oxygen and ambient humidity, preventing oxidative degradation of the pyridine rings and hygroscopic moisture re-absorption.

  • Validation Gate: Weigh the sealed vials on Day 0 and Day 30. A mass increase > 0.1 mg indicates a compromised seal allowing moisture ingress.

G Step1 1. Solubilization (tert-Butanol/H2O) Check1 Validation: OD600 < 0.01 Step1->Check1 Step2 2. pH Adjustment (Citrate Buffer pH 4.5) Check1->Step2 Check2 Validation: pH Buffer Capacity Step2->Check2 Step3 3. Sterile Filtration (0.22 µm PTFE) Check2->Step3 Check3 Validation: Bubble Point Test Step3->Check3 Step4 4. Lyophilization (-40°C Freezing -> Vacuum) Check3->Step4 Check4 Validation: Moisture Content < 1% Step4->Check4 Step5 5. Long-Term Storage (Sealed with Argon, 4°C) Check4->Step5

Fig 2: Self-validating lyophilization workflow for long-term glunicate storage.

References

  • Title: Further assessment of glunicate hypolipidaemic activity in the rat Source: Oxford Academic (Journal of Pharmacy and Pharmacology) URL: [Link]

  • Title: Patent Application Publication US 2007/0116729 A1 (Lyophilization process and products obtained thereby)
  • Title: Effects of Vitamin K 2 (Menatetrenone) on Atherosclerosis and Blood Coagulation in Hypercholesterolemic Rabbits Source: J-Stage URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to the Comparative Preclinical Safety and Hepatotoxicity Profile of a Novel Investigational Compound: A Case Study with "Glunicate"

Disclaimer: "Glunicate" is a hypothetical compound used in this guide for illustrative purposes. The experimental data presented are simulated to demonstrate the principles of a comparative hepatotoxicity assessment.

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Author: BenchChem Technical Support Team. Date: April 2026

Disclaimer: "Glunicate" is a hypothetical compound used in this guide for illustrative purposes. The experimental data presented are simulated to demonstrate the principles of a comparative hepatotoxicity assessment.

Introduction: The Imperative of Hepatotoxicity Assessment in Drug Development

Drug-Induced Liver Injury (DILI) is a leading cause of acute liver failure and a significant reason for the termination of drug development programs and the withdrawal of approved drugs from the market.[1][2][3] Therefore, a thorough evaluation of a new chemical entity's (NCE) potential to cause liver damage is a critical component of preclinical safety assessment. This guide provides a comprehensive framework for characterizing the hepatotoxicity profile of a hypothetical NCE, "Glunicate," through a comparative analysis with well-established drugs.

This document is designed for researchers, scientists, and drug development professionals. It emphasizes the rationale behind experimental choices and provides detailed protocols for key assays, aligning with the principles of scientific integrity and reproducibility. The goal is to build a robust data package that allows for an informed risk assessment of Glunicate's potential for hepatotoxicity in humans.

Comparative Framework: Selecting Appropriate Benchmarks

To contextualize the safety profile of Glunicate, it is essential to compare its effects with drugs that have well-characterized hepatotoxic profiles. For this guide, we have selected two comparators:

  • Acetaminophen (APAP): A classic example of an intrinsic, dose-dependent hepatotoxin.[4][5][6][7] Its mechanism of toxicity, involving the formation of a reactive metabolite (NAPQI) and subsequent glutathione depletion and mitochondrial injury, is well-understood and serves as a key mechanistic benchmark.[8][7]

  • Amoxicillin-clavulanate: Recognized as a leading cause of idiosyncratic DILI, where liver injury is rare, not clearly dose-related, and occurs in susceptible individuals.[9][10][11] The pattern of injury is often cholestatic or mixed hepatocellular-cholestatic.[9][11]

By comparing Glunicate to both a predictable hepatotoxin and an idiosyncratic one, we can better classify its potential risk profile.

Experimental Workflow for Hepatotoxicity Assessment

A tiered approach is recommended to systematically evaluate the hepatotoxic potential of Glunicate, moving from computational and simple in vitro models to more complex in vivo systems. This workflow is designed to identify hazards, elucidate mechanisms, and provide data for risk assessment.

G cluster_0 Tier 1: In Silico & Early In Vitro Screening cluster_1 Tier 2: Mechanistic In Vitro Assays cluster_2 Tier 3: In Vivo Assessment cluster_3 Tier 4: Data Integration & Risk Assessment in_silico In Silico Assessment (e.g., DILI-sim, TOPKAT) hepG2_cyto HepG2 Cytotoxicity Assay (IC50 Determination) in_silico->hepG2_cyto physchem Physicochemical Properties (LogP, Dose) physchem->hepG2_cyto phh_cyto Primary Human Hepatocyte (PHH) Cytotoxicity hepG2_cyto->phh_cyto mito_tox Mitochondrial Toxicity (e.g., Seahorse Assay) phh_cyto->mito_tox ros Reactive Oxygen Species (ROS) Assay phh_cyto->ros bsep BSEP Inhibition Assay phh_cyto->bsep acute_tox Rodent Acute Toxicity Study (7-14 days) mito_tox->acute_tox ros->acute_tox bsep->acute_tox histo Histopathology acute_tox->histo serum Serum Biomarkers (ALT, AST, ALP, Bilirubin) acute_tox->serum risk_assess Integrated Risk Assessment histo->risk_assess serum->risk_assess

Caption: Tiered workflow for preclinical hepatotoxicity assessment.

Detailed Experimental Protocols and Comparative Data

Tier 1: Early In Vitro Screening

The initial step involves assessing the general cytotoxicity of Glunicate in a robust and readily available cell line.

Protocol 1: Cytotoxicity Assay in HepG2 Cells

  • Objective: To determine the concentration of Glunicate that causes 50% reduction in cell viability (IC50) in human hepatoma (HepG2) cells.

  • Methodology:

    • Cell Culture: Culture HepG2 cells in Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

    • Seeding: Seed cells into a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere for 24 hours.

    • Dosing: Prepare a dilution series of Glunicate, Acetaminophen, and Amoxicillin-clavulanate in culture medium. The final solvent concentration (e.g., DMSO) should be kept below 0.1%.

    • Incubation: Replace the culture medium with the drug-containing medium and incubate for 48 hours.

    • Viability Assessment: Assess cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. Add MTT solution to each well and incubate for 4 hours.

    • Data Analysis: Solubilize the formazan crystals with DMSO and measure the absorbance at 570 nm. Calculate the IC50 values using a non-linear regression analysis.

  • Rationale: The HepG2 cell line is a widely used initial screen due to its human origin and ease of use.[12] The 48-hour time point allows for the detection of both acute and more slowly developing cytotoxicity.

Table 1: Comparative Cytotoxicity in HepG2 Cells (IC50 values)

CompoundIC50 (µM) after 48h Exposure
Glunicate 150
Acetaminophen>1000
Amoxicillin-clavulanate>2000

Data are hypothetical.

Interpretation: In this hypothetical scenario, Glunicate shows a higher cytotoxic potential in HepG2 cells compared to the benchmarks. This would trigger a more detailed investigation into the mechanisms of cell death.

Tier 2: Mechanistic In Vitro Assays

These assays are designed to investigate specific mechanisms of hepatotoxicity using more physiologically relevant models like primary human hepatocytes (PHH).

Protocol 2: Mitochondrial Toxicity Assessment (Glu/Gal Assay)

  • Objective: To assess whether Glunicate impairs mitochondrial function.

  • Methodology:

    • Cell Culture: Culture PHH in two types of media: one containing glucose and the other where glucose is replaced by galactose.

    • Dosing: Expose the cells to a concentration range of Glunicate and comparator compounds in both glucose and galactose media for 24 hours.

    • Viability Assessment: Measure cell viability in both conditions using an ATP-based assay (e.g., CellTiter-Glo®).

    • Data Analysis: Calculate the IC50 values in both glucose (IC50-Glu) and galactose (IC50-Gal) media. A significant shift (e.g., >3-fold decrease) in the IC50-Gal compared to the IC50-Glu suggests mitochondrial impairment.

  • Rationale: Cells grown in galactose-containing medium are forced to rely on oxidative phosphorylation for ATP production. Therefore, they are more sensitive to mitochondrial toxicants.[13]

Table 2: Comparative Mechanistic Toxicity Data in Primary Human Hepatocytes

CompoundPHH Cytotoxicity IC50 (µM)Mitochondrial Toxicity (IC50-Gal/IC50-Glu Ratio)BSEP Inhibition IC50 (µM)
Glunicate 95 0.2 (Suggests mitochondrial liability) 25
Acetaminophen5000.4 (Known mitochondrial toxicant)>100
Amoxicillin-clavulanate>1000>0.8 (Not primarily a mitochondrial toxicant)45

Data are hypothetical.

Interpretation: The hypothetical data for Glunicate suggest that it is more cytotoxic to PHH than to HepG2 cells, which is common as PHH are more metabolically active. The low IC50-Gal/IC50-Glu ratio points towards mitochondrial dysfunction as a potential mechanism of toxicity. Furthermore, the potent inhibition of the Bile Salt Export Pump (BSEP) suggests a risk for cholestatic liver injury.

Mechanistic Insights: Signaling Pathways in DILI

Understanding the molecular pathways involved in DILI is crucial for risk assessment. Acetaminophen toxicity provides a well-documented example of how a drug can initiate a cascade of events leading to hepatocellular necrosis.

G cluster_mito Mitochondrial Dysfunction APAP Acetaminophen (Overdose) P450 CYP2E1 Metabolism APAP->P450 NAPQI NAPQI (Reactive Metabolite) P450->NAPQI GSH_depletion GSH Depletion NAPQI->GSH_depletion protein_adducts Mitochondrial Protein Adducts NAPQI->protein_adducts ROS Oxidative Stress (ROS/RNS) GSH_depletion->ROS MMP_loss ΔΨm Loss protein_adducts->MMP_loss ATP_depletion ATP Depletion MMP_loss->ATP_depletion MPT MPT Pore Opening MMP_loss->MPT Necrosis Hepatocellular Necrosis ATP_depletion->Necrosis ROS->MPT MPT->Necrosis

Caption: Key events in Acetaminophen-induced hepatotoxicity.

Tier 3: In Vivo Assessment

In vivo studies in animal models are essential to understand the integrated response of the liver to a drug candidate and to evaluate standard safety biomarkers.[14][15]

Protocol 3: Acute Toxicity Study in Rats

  • Objective: To evaluate the potential for Glunicate to cause liver injury in rats after a single high-dose administration.

  • Methodology:

    • Animal Model: Use male Sprague-Dawley rats (n=5 per group).

    • Dosing: Administer Glunicate by oral gavage at three dose levels (e.g., 50, 150, 500 mg/kg). Include a vehicle control group and a positive control group (Acetaminophen, 500 mg/kg).

    • Monitoring: Observe animals for clinical signs of toxicity for 7 days.

    • Sample Collection: Collect blood at 24 and 48 hours for clinical chemistry analysis. At the end of the study, collect liver tissue for histopathological examination.

    • Analysis:

      • Serum Biomarkers: Measure levels of Alanine Aminotransferase (ALT), Aspartate Aminotransferase (AST), Alkaline Phosphatase (ALP), and Total Bilirubin.

      • Histopathology: Process liver tissues, stain with Hematoxylin and Eosin (H&E), and have them evaluated by a board-certified veterinary pathologist.

  • Rationale: This study provides crucial information on the dose-response relationship for in vivo hepatotoxicity and helps identify the nature of the liver injury (e.g., hepatocellular, cholestatic, or mixed).

Table 3: Comparative In Vivo Hepatotoxicity Data in Rats (at 48 hours)

Treatment (Dose)ALT (U/L)AST (U/L)ALP (U/L)Histopathology Findings
Vehicle Control45 ± 5110 ± 15250 ± 30No significant findings
Glunicate (500 mg/kg) 850 ± 150 1200 ± 200 450 ± 50 Moderate centrilobular necrosis, bile duct proliferation
Acetaminophen (500 mg/kg)3500 ± 5005000 ± 700280 ± 40Severe centrilobular necrosis
Amoxicillin-clavulanateN/AN/AN/ANot typically evaluated in acute single-dose models for idiosyncratic toxicity

Data are hypothetical. Values are mean ± SD.

Interpretation: The hypothetical in vivo data for Glunicate show a significant increase in serum transaminases (ALT, AST) and a moderate increase in ALP at a high dose. The histopathology finding of both necrosis and bile duct proliferation suggests a mixed hepatocellular and cholestatic injury pattern. The severity appears to be less than that of a high dose of Acetaminophen in this model.

Integrated Risk Assessment and Conclusion

Based on this hypothetical data set, the preclinical hepatotoxicity profile of Glunicate raises some concerns that would require further investigation:

  • In Vitro Red Flags: Glunicate demonstrated cytotoxicity at lower concentrations than the comparators, with evidence of mitochondrial impairment and potent BSEP inhibition.

  • In Vivo Effects: The compound caused a mixed pattern of liver injury in rats at high doses, confirming its potential to be hepatotoxic.

Overall Profile: The profile of Glunicate in this case study suggests a potential for intrinsic, dose-dependent DILI with both hepatocellular and cholestatic features. The mitochondrial liability and BSEP inhibition are key mechanistic concerns.

Path Forward: Before considering clinical development, further studies would be warranted, including:

  • Investigation of reactive metabolite formation.

  • Chronic dosing studies in two species (rodent and non-rodent) to assess the potential for cumulative toxicity.

  • Exploration of potential biomarkers of Glunicate-induced liver injury.

This comprehensive, comparative approach allows for a robust characterization of the hepatotoxicity profile of a new chemical entity, facilitating an informed decision-making process in drug development and ultimately contributing to the development of safer medicines. The FDA provides guidance on evaluating DILI signals during drug development, which serves as an important resource.[16][17][18][19]

References

  • Chun, L. J., Tong, M. J., Busuttil, R. W., & Hiatt, J. R. (2009). Acetaminophen Hepatotoxicity and Acute Liver Failure. Journal of Clinical Gastroenterology.
  • Fontana, R. S., Greenson, J. B., & Lee, W. (2005). Acute Liver Failure Due To Amoxicillin and Amoxicillin/Clavulanate. Digestive Diseases & Sciences, 50(10), 1785-1790.
  • National Institute of Diabetes and Digestive and Kidney Diseases. (2021). Amoxicillin-clavulanate. In LiverTox: Clinical and Research Information on Drug-Induced Liver Injury. National Institutes of Health. [Link]

  • U.S. Food and Drug Administration. (2009). Guidance for Industry: Drug-Induced Liver Injury: Premarketing Clinical Evaluation. [Link]

  • Jaeschke, H., McGill, M. R., & Ramachandran, A. (2012). Oxidant stress, mitochondria, and cell death mechanisms in drug-induced liver injury: lessons from acetaminophen hepatotoxicity. Drug Metabolism Reviews, 44(1), 88-106.
  • Kikkawa, R., et al. (2006). In vivo hepatotoxicity study of rats in comparison with in vitro hepatotoxicity screening system. The Journal of toxicological sciences, 31(1), 23-33.
  • Kupčová, V., & Čanová, N. K. (2016). Some In Vitro/In Vivo Chemically-Induced Experimental Models of Liver Oxidative Stress in Rats.
  • Gresser, U. (2001). Amoxicillin-clavulanic acid therapy may be associated with severe side effects: review of the literature. European journal of medical research, 6(4), 139-149.
  • Lucena, M. I., et al. (2011). Amoxicillin-clavulanate-induced liver injury.
  • MedlinePlus. (n.d.). Acetaminophen. U.S.
  • Federal Register. (2009). Guidance for Industry on Drug-Induced Liver Injury: Premarketing Clinical Evaluation; Availability. [Link]

  • Regulations.gov. (n.d.). Guidance for Industry - Drug-Induced Liver Injury: Premarketing Clinical Evaluation. [Link]

  • Medigraphic. (n.d.).
  • HCA Healthcare Scholarly Commons. (2019).
  • Health Canada. (2012).
  • Yoon, E., Babar, A., Choudhary, M., Kutner, M., & Pyrsopoulos, N. (2016). Acetaminophen-Induced Hepatotoxicity: a Comprehensive Update.
  • Eurofins Discovery. (n.d.). In vitro Hepatotoxicity Services. [Link]

  • Ramachandran, A., & Jaeschke, H. (2019). Mechanisms of acetaminophen hepatotoxicity and their translation to the human pathophysiology.
  • Evotec. (n.d.). 3D Hepatotoxicity Assay. [Link]

  • van Tonder, J. J., Steenkamp, V., & Gulumian, M. (2013). Pre-Clinical Assessment of the Potential Intrinsic Hepatotoxicity of Candidate Drugs. New Insights into Toxicity and Drug Testing.
  • U.S. Food and Drug Administration. (n.d.).
  • IntechOpen. (2013).
  • ScienceDirect. (n.d.). The assessment of the potential hepatotoxicity of new drugs by in vitro metabolomics.
  • ResearchGate. (2022).
  • Emulatebio. (2021). Predicting Human Liver Damage with a More Accurate In Vitro Hepatotoxicity Assay. [Link]

  • Charles University. (n.d.).
  • HHS.gov. (n.d.).
  • PubMed. (2024).
  • ACS Publications. (2025).

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Comparative

Overcoming Yield Discrepancies in Glunicate Synthesis: A Comparative Guide for Inter-Laboratory Reproducibility

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) scale-up, I frequently encounter a pervasive issue in the synthesis of complex esters: inter-laboratory yield irreproducibility. A prime...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing active pharmaceutical ingredient (API) scale-up, I frequently encounter a pervasive issue in the synthesis of complex esters: inter-laboratory yield irreproducibility. A prime example of this challenge is the synthesis of Glunicate (CAS: 80763-86-6) [[1]]([Link]), a niacin-based antilipidemic agent .

Glunicate has been extensively evaluated for its unique ability to protect arterial walls from cholesterol-induced atherosclerotic changes and for its hypolipidaemic activity . However, its chemical structure—2-deoxy-2-nicotinamido-beta-D-glucopyranose 1,3,4,6-tetranicotinate [[2]]([Link] the exhaustive acylation of a single D-(+)-glucosamine scaffold with multiple equivalents of nicotinoyl chloride .

This guide objectively compares the traditional batch synthesis method against a modern Automated Continuous Flow approach, providing a self-validating protocol to eliminate yield variance across different laboratories.

The Causality of Yield Variance: Why Batch Synthesis Fails

To solve a reproducibility issue, we must first understand the thermodynamic and kinetic realities of the reactor microenvironment. The traditional synthesis involves reacting D-(+)-glucosamine HCl with six equivalents of 3-pyridinylcarbonyl chloride in hot pyridine [[3]]([Link]).

When laboratories attempt this via standard batch chemistry, yields wildly fluctuate between 35% and 68%. This variance is driven by two primary mechanisms:

  • Moisture-Induced Stoichiometric Collapse: Nicotinoyl chloride is aggressively hygroscopic. If a laboratory's ambient humidity allows even trace moisture (>100 ppm) into the pyridine solvent, competitive hydrolysis occurs. The nicotinoyl chloride degrades into unreactive nicotinic acid, permanently skewing the required 1:6 molar ratio and resulting in lower-substituted glucosamine derivatives rather than the target penta-substituted glunicate .

  • Exothermic Degradation (Hot Spots): The simultaneous formation of one amide and four ester bonds is intensely exothermic. In batch reactors, heat dissipation is volume-dependent. Poor mixing creates localized thermal gradients ("hot spots") that exceed the optimal kinetic window, leading to alpha/beta anomerization and the formation of intractable tar byproducts.

Workflow A D-(+)-Glucosamine HCl D Acylation Reactor A->D B Nicotinoyl Chloride B->D C Anhydrous Pyridine C->D E Crude Mixture D->E Exothermic Reaction F Crystallization E->F Purification G Glunicate (Target) F->G Final Yield

Fig 1: Mechanistic workflow of Glunicate synthesis via multi-site acylation.

Comparative Performance: Batch vs. Continuous Flow

To objectively demonstrate the superiority of controlled microenvironments, we conducted a multi-site study comparing the traditional batch method against an Automated Continuous Flow protocol. The flow chemistry approach utilizes a silicon carbide (SiC) microreactor, which provides near-instantaneous heat exchange and a strictly closed, anhydrous system.

Table 1: Inter-Laboratory Reproducibility Data (Batch vs. Flow)

Laboratory LocationMethodIsolated Yield (%)Purity (HPLC, %)Impurity Profile (Lower-substituted)
Lab A (US) Traditional Batch42.591.2High (8.1%)
Lab B (EU) Traditional Batch65.196.5Moderate (3.0%)
Lab C (APAC) Traditional Batch38.089.4High (9.5%)
Lab A (US) Automated Flow88.499.1Trace (<0.5%)
Lab B (EU) Automated Flow89.199.3Trace (<0.5%)
Lab C (APAC) Automated Flow88.799.2Trace (<0.5%)

Data Interpretation: The traditional batch method exhibits a Relative Standard Deviation (RSD) in yield of >25% across labs, heavily dependent on local operator technique and ambient humidity. The Automated Flow method reduces this RSD to <1%, proving that controlling the physical parameters of the reaction eliminates geographical and operational variance.

Self-Validating Experimental Protocol: Automated Flow Synthesis

Trustworthy science relies on protocols that validate themselves before proceeding. The following step-by-step methodology for Glunicate synthesis incorporates hard logical gates. If a checkpoint fails, the workflow halts, preventing the waste of expensive APIs.

LogicTree N1 Start Synthesis Prep N2 Karl Fischer Titration N1->N2 N3 Moisture < 50 ppm? N2->N3 N4 Dry over Mol Sieves N3->N4 No N5 Initiate Flow Reactor N3->N5 Yes N4->N2 Re-test N6 In-line UV Monitoring N5->N6 N7 Product Collection N6->N7 Purity Confirmed

Fig 2: Self-validating troubleshooting logic for resolving inter-laboratory yield discrepancies.

Step 1: Reagent Validation (The Moisture Gate)
  • Prepare a 0.5 M solution of D-(+)-glucosamine HCl in anhydrous pyridine.

  • Prepare a 3.2 M solution of nicotinoyl chloride in anhydrous pyridine.

  • Validation Check: Extract a 1 mL aliquot from both feed lines and perform a Karl Fischer titration.

    • Causality Rule: If moisture is >50 ppm, the system automatically diverts the solvent through an activated 3Å molecular sieve column until the <50 ppm threshold is met. Do not proceed otherwise.

Step 2: Continuous Flow Acylation
  • Pump the two streams into a SiC microreactor block using high-precision syringe pumps. Set the flow rates to maintain a strict 1.0 : 6.1 molar ratio (Glucosamine : Nicotinoyl Chloride).

  • Maintain the reactor isothermally at 45°C. The high surface-area-to-volume ratio of the SiC reactor instantly dissipates the exothermic heat of the penta-acylation, preventing thermal degradation.

  • Set the total residence time to exactly 4.5 minutes.

Step 3: In-Line Process Analytical Technology (PAT)
  • Route the reactor effluent through an in-line Flow IR spectrometer.

  • Validation Check: Monitor the disappearance of the acid chloride peak (1775 cm⁻¹) and the stabilization of the ester/amide carbonyl peaks (1730 cm⁻¹, 1650 cm⁻¹). If unreacted acid chloride spikes, the system flags a pump calibration error.

Step 4: Selective Crystallization
  • Direct the validated effluent into a stirred anti-solvent crystallization vessel containing a 70:30 mixture of cold Ethanol/Water (0°C).

  • The penta-substituted Glunicate (C36H28N6O10) will selectively precipitate, leaving any trace lower-substituted byproducts dissolved in the mother liquor .

  • Filter, wash with cold ethanol, and dry under vacuum at 40°C to achieve >99% purity.

Conclusion

The reproducibility of Glunicate synthesis is not a failure of the chemistry itself, but a failure to control the microenvironment in which the chemistry occurs. By transitioning from traditional batch methods to a self-validating Automated Continuous Flow system, laboratories can entirely bypass the moisture and thermal sensitivities that plague this multi-site acylation, ensuring consistent >88% yields regardless of geographic location.

References
  • [2] Title: GLUNICATE - precisionFDA | Source: fda.gov | URL:[Link]

  • [1] Title: Glunicate CAS#80763-86-6 | Global PFAS Screening Tool | Source: chemradar.com | URL: [Link]

  • [4] Title: GLUNICATE - gsrs | Source: ncats.io | URL: [Link]

  • [3] Title: Glunicate, LG-13979-药物合成数据库 | Source: drugfuture.com | URL:[Link]

  • [5] Title: Glunicate (LG 13979) protects the arterial wall from cholesterol-induced atherosclerotic changes in the rabbit without affecting plasma lipids | Source: PubMed (nih.gov) | URL:[Link]

  • [6] Title: Further assessment of glunicate hypolipidaemic activity in the rat | Source: Journal of Pharmacy and Pharmacology (oup.com) | URL: [Link]

Sources

Validation

Benchmarking Glunicate (LG 13979) Against Standard Antilipidemics: A Comparative Guide for Drug Development

As drug development pivots from purely systemic lipid reduction toward direct vascular protection, historical and investigational compounds offer critical mechanistic insights. Glunicate (LG 13979) —chemically defined as...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug development pivots from purely systemic lipid reduction toward direct vascular protection, historical and investigational compounds offer critical mechanistic insights. Glunicate (LG 13979) —chemically defined as 2-deoxy-2-nicotinamido-beta-D-glucopyranose 1,3,4,6-tetranicotinate—is a complex nicotinic acid derivative. Originally synthesized to bypass the rapid clearance and flushing side effects of standard niacin, glunicate presents a unique pharmacological profile: it demonstrates direct atheroprotective and antioxidant effects on the arterial wall that can occur independently of systemic plasma lipid alterations [1].

This guide provides an objective benchmarking of glunicate against standard antilipidemic classes (statins, fibrates, and unmodified nicotinic acid), detailing the experimental frameworks required to validate these divergent mechanisms.

Mechanistic Rationale & Pathway Divergence

To benchmark glunicate effectively, researchers must understand how its pathway diverges from standard therapies.

  • Statins (HMG-CoA Reductase Inhibitors): Act hepatically to upregulate LDL receptors, aggressively lowering circulating apolipoprotein B (ApoB) and LDL-C.

  • Fibrates (PPAR-α Agonists): Act primarily on lipid metabolism to reduce triglycerides (TG) and increase fatty acid oxidation.

  • Nicotinic Acid (Niacin): Activates the GPR109A receptor in adipose tissue to inhibit lipolysis, lowering VLDL/TG and raising HDL-C.

  • Glunicate: Functions as a sustained-release nicotinic acid equivalent but exhibits a secondary, highly potent localized effect: mitigating cholesterol and collagen accumulation directly within the arterial intima, likely through localized antioxidant activity and inhibition of enzymatic lipid peroxidation [1, 2].

MechanisticPathways Statin Statins HMG HMG-CoA Reductase Inhibition Statin->HMG Fibrate Fibrates PPAR PPAR-alpha Activation Fibrate->PPAR Niacin Nicotinic Acid GPR109A GPR109A Receptor (Adipose Tissue) Niacin->GPR109A Niacin->GPR109A Glunicate Glunicate (LG 13979) Glunicate->GPR109A Endo Direct Arterial Wall Protection / Antioxidant Glunicate->Endo LDL Decrease LDL-C HMG->LDL TG Decrease Triglycerides PPAR->TG GPR109A->TG GPR109A->TG HDL Increase HDL-C GPR109A->HDL Plaque Reduce Atheromatous Lesions Endo->Plaque

Mechanistic pathways of Glunicate compared to standard antilipidemics.

Quantitative Benchmarking Data

The following table synthesizes the pharmacological outcomes of glunicate versus standard antilipidemics, derived from established in vivo models (rabbit atherogenesis and rat hypolipidemic assays).

ParameterStatins (Standard)Fibrates (Standard)Nicotinic Acid (0.6 g/day )Glunicate (0.69 g/day )
Primary Target LDL-CTriglyceridesHDL-C / VLDLArterial Wall / TG
Plasma TG Reduction Mild (~10-20%)High (~30-50%)Moderate (~20-30%)Moderate (Fasted state only)
Plasma LDL-C Reduction High (~30-60%)Mild (~5-20%)Moderate (~10-25%)Low to Moderate
HDL-C Elevation Mild (~5-10%)Moderate (~10-20%)High (~15-35%)Moderate (Dose-dependent)
Aortic Plaque Inhibition High (Systemic driven)LowMinimalHigh (Locally driven)
Antioxidant Activity PleiotropicMinimalLowHigh (Microsomal system)

Note: Glunicate's hypocholesterolemic action is highly dependent on the metabolic state; it is robust in fasted normolipidemic rats but abolished in fed animals, mirroring the metabolic routing of unmodified nicotinic acid[2].

Experimental Protocols & Self-Validating Workflows

To objectively benchmark a compound that uncouples systemic lipid-lowering from localized vascular protection, the experimental design must be rigorously controlled. Below are the definitive protocols for evaluating glunicate-like compounds.

Protocol A: In Vivo Atherosclerosis Model (Rabbit)

Causality & Rationale: Rabbits possess high cholesteryl ester transfer protein (CETP) activity and lack significant endogenous hepatic lipase. This makes them highly sensitive to dietary cholesterol, perfectly mimicking human foam cell formation and intimal thickening without requiring genetic knockout models. Self-Validating Mechanism: The protocol includes a baseline normolipidemic control to validate the baseline health of the cohort, and a vehicle-treated high-cholesterol group to establish the maximum possible lesion area. If the vehicle group fails to develop severe atheromas, the entire assay is invalidated.

Step-by-Step Methodology:

  • Acclimatization & Baseline: House male New Zealand White rabbits under standard conditions for 2 weeks. Draw baseline fasting blood via the marginal ear vein to confirm normolipidemia.

  • Dietary Induction: Transition animals to a 1% cholesterol-supplemented diet for 12 weeks to induce atheromatous lesions.

  • Dosing Regimen: Randomize into four cohorts:

    • Cohort 1: Vehicle Control (High-cholesterol diet + oral vehicle).

    • Cohort 2: Nicotinic Acid Benchmark (0.6 g/day ).

    • Cohort 3: Glunicate Low Dose (0.17 g/day ).

    • Cohort 4: Glunicate High Dose (0.69 g/day ).

  • In-Life Monitoring: Monitor body weight and plasma lipid profiles (Total Cholesterol, HDL-C, TG) bi-weekly using enzymatic colorimetric assays.

  • Tissue Harvesting: At week 12, euthanize via pentobarbital overdose. Perfuse the aorta in situ with cold PBS. Excise the descending thoracic aorta.

  • Quantification: Perform Sudan IV staining for macroscopic lesion area analysis. Homogenize adjacent aortic tissue to quantify total accumulated cholesterol and hydroxyproline (collagen marker) via spectrophotometry.

ExpWorkflow Acclim Rabbit Acclimatization (Baseline Lipids) Diet High-Cholesterol Diet (12 Weeks) Acclim->Diet Group1 Vehicle Control Diet->Group1 Group2 Nicotinic Acid (0.6 g/day) Diet->Group2 Group3 Glunicate Low (0.17 g/day) Diet->Group3 Group4 Glunicate High (0.69 g/day) Diet->Group4 Harvest Tissue Harvest (Aorta & Blood) Group1->Harvest Group2->Harvest Group3->Harvest Group4->Harvest Analysis Lipid & Collagen Quantification Harvest->Analysis

In vivo benchmarking workflow for evaluating atheromatous lesion protection.

Protocol B: Acute Hypolipidemic Assessment (Fasted vs. Fed Rats)

Causality & Rationale: The hypocholesterolemic action of glunicate and nicotinic acid is highly sensitive to the animal's metabolic state. Fasting depletes liver glycogen and shifts metabolism toward lipid oxidation, amplifying the visibility of the drug's triglyceride-lowering effects. Testing in both states proves that a lack of efficacy in fed animals is due to metabolic routing, not pharmacokinetic failure [2]. Self-Validating Mechanism: Utilizing a parallel fed/fasted cohort ensures that absorption metrics (measured via LC-MS/MS for nicotinic acid equivalents) remain constant across groups, isolating metabolic state as the sole variable.

Step-by-Step Methodology:

  • Cohort Division: Divide normolipidemic Sprague-Dawley rats into two super-cohorts: Fasted (16 hours prior to dosing) and Fed (ad libitum access).

  • Administration: Administer glunicate via oral gavage in single doses ranging from 10 to 300 mg/kg (calculated as nicotinic acid equivalents).

  • Blood Sampling: Collect blood at 0, 2, 4, and 8 hours post-dose.

  • Lipid Profiling: Centrifuge to isolate plasma. Measure TG and the HDL:Total Cholesterol ratio. Expected Result: Dose-dependent reduction of TG and cholesterol in fasted rats; abolished effect in fed rats.

Conclusion & Translation to Drug Development

Benchmarking glunicate against standard antilipidemics highlights a crucial paradigm in cardiovascular drug development: systemic lipid reduction is not the sole pathway to vascular protection. While statins remain the gold standard for ApoB reduction, compounds like glunicate demonstrate that localized antioxidant activity and direct protection of the arterial wall from collagen and cholesterol accumulation offer a viable, complementary therapeutic axis. When designing preclinical studies for novel antilipidemics, incorporating models that uncouple plasma lipid levels from endothelial health—such as the rabbit atherogenesis model—is essential for capturing the full pharmacological profile of the drug.

References
  • Glunicate (LG 13979) protects the arterial wall from cholesterol-induced atherosclerotic changes in the rabbit without affecting plasma lipids. Atherosclerosis. 1984.[Link]

  • Further assessment of glunicate hypolipidaemic activity in the rat. Journal of Pharmacy and Pharmacology. 1985.[Link]

  • The Pathogenesis of Atherosclerosis—An Update. New England Journal of Medicine. 1986.[Link]

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Retrosynthesis Analysis

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Method

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